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  • Product: D-Arginine amide dihydrochloride
  • CAS: 203308-91-2

Core Science & Biosynthesis

Foundational

Engineering Peptide Stability and Permeability: A Technical Whitepaper on D-Arginine Amide Dihydrochloride

Executive Summary As a Senior Application Scientist in peptide engineering and drug design, I frequently encounter the pharmacokinetic limitations of natural amino acids—chiefly, rapid proteolytic cleavage and suboptimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in peptide engineering and drug design, I frequently encounter the pharmacokinetic limitations of natural amino acids—chiefly, rapid proteolytic cleavage and suboptimal cellular membrane permeability. D-Arginine amide dihydrochloride emerges as a critical structural building block to circumvent these bottlenecks. By combining stereochemical inversion (D-chirality) with C-terminal amidation, this compound provides a robust foundation for synthesizing protease-resistant, highly cationic therapeutic agents.

This whitepaper dissects the biochemical properties, mechanistic advantages, and field-proven applications of D-Arginine amide dihydrochloride, providing researchers with the causal logic and self-validating protocols necessary to integrate this molecule into advanced drug development pipelines.

Physicochemical Profiling & Biochemical Causality

To effectively utilize D-Arginine amide dihydrochloride, one must understand how its structural modifications dictate its biochemical behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, establishing the baseline for formulation and synthesis parameters[1].

PropertySpecification
Chemical Name D-Arginine amide dihydrochloride
CAS Number 203308-91-2
Molecular Formula C₆H₁₅N₅O · 2HCl
Molecular Weight 246.20 g/mol
Stereochemistry D-Enantiomer (Non-natural)
Net Charge (pH 7.4) +2 (Guanidinium group + α-amino group)
Solubility Highly soluble in aqueous buffers
The Causality of Structural Modifications

The utility of this compound relies on two distinct structural engineering choices:

  • Stereochemical Inversion (D-Isomer): Endogenous endopeptidases, such as trypsin, are highly stereospecific. They cleave peptide chains predominantly at the carboxyl side of L-basic amino acids (L-Arginine and L-Lysine)[2]. Substituting L-Arginine with its non-natural D-enantiomer renders the peptide bond stereochemically "invisible" to the tryptic active site, dramatically extending the in vivo half-life of the therapeutic payload[].

  • C-Terminal Amidation: In a standard amino acid, the C-terminal carboxylate group is deprotonated (negatively charged) at physiological pH, resulting in a zwitterionic molecule. Amidation removes this negative charge. Because the guanidinium side chain of arginine is exceptionally basic (pKa ~12.5), the amidated molecule exhibits an amplified net positive charge. This enhanced cationicity drives superior electrostatic interactions with negatively charged bacterial membranes and cellular phospholipid bilayers.

G Root D-Arginine amide dihydrochloride Sub1 D-Enantiomeric Conformation Root->Sub1 Sub2 C-Terminal Amidation Root->Sub2 Res1 Trypsin/Protease Resistance Sub1->Res1 Res2 Orthogonal to NOS Pathway Sub1->Res2 Res3 Removal of Carboxylate Anion Sub2->Res3 Out1 Extended In Vivo Half-Life Res1->Out1 Out2 Increased Net Cationic Charge Res3->Out2 Out3 Enhanced Cellular Penetration Out2->Out3

Biochemical mechanisms driving the pharmacological utility of D-Arginine amide.

Mechanistic Applications in Drug Design

A. Gram-Negative Antimicrobial Conjugates

The outer lipopolysaccharide (LPS) membrane of Gram-negative bacteria is notoriously difficult to penetrate. Researchers have successfully conjugated D-Arginine amide to large glycopeptide scaffolds, such as vancomycin, to create Vancomycin-D-arginine (V-r)[4].

  • The Logic: While L-arginine conjugates are susceptible to rapid hydrolysis, the D-isomer reduces the risk of conjugate degradation. The highly cationic nature of the D-arginine amide moiety permeabilizes the Gram-negative outer membrane, allowing the vancomycin core to reach its cell wall target, significantly reducing Escherichia coli burden in vivo[4].

B. Nitric Oxide Synthase (NOS) Orthogonality

When designing Cationic Arginine-Rich Peptides (CARPs) for neuroprotection or cell penetration, using natural L-Arginine can inadvertently trigger off-target hemodynamic effects. L-Arginine is the natural substrate for Nitric Oxide Synthase (NOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.

  • The Logic: D-Arginine is not readily metabolized by NOS[5]. By utilizing D-Arginine amide, researchers can decouple the physical cell-penetrating properties of the guanidinium group from the biochemical NO-signaling pathway, creating orthogonal, safer therapeutic profiles[5].

C. Neuropeptide Y (NPY) Receptor Antagonism

D-Arginine amide derivatives serve as the critical pharmacophore in the synthesis of selective NPY Y1 receptor antagonists, such as BIBP-3226 (N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-D-arginine amide)[6].

  • The Logic: These antagonists are vital tools for mapping neurovascular control, allowing researchers to isolate the specific contributions of neuropeptide Y versus norepinephrine in sympathetic vasoconstriction[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify causality.

Protocol 1: Synthesis of Vancomycin-D-Arginine (V-r) Conjugate

This protocol outlines the single-step chemical conjugation of D-Arginine amide dihydrochloride to a glycopeptide scaffold.

  • Reagent Preparation: Dissolve 1.0 eq of Vancomycin HCl and 2.0 eq of D-Arginine amide dihydrochloride[4] in anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 eq of coupling reagent (e.g., HATU) and 3.0 eq of Diisopropylethylamine (DIPEA) to initiate the formation of the amide bond. Stir at room temperature for 4 hours under nitrogen.

  • Quenching & Precipitation: Quench the reaction with cold diethyl ether to precipitate the crude V-r conjugate. Centrifuge at 4000 rpm for 10 minutes and discard the supernatant.

  • Purification (Self-Validation Step): Purify the crude pellet using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Validation: The identity and >95% purity of the fraction must be confirmed via Time-of-Flight Mass Spectrometry (TOF-MS) before proceeding to biological assays[4].

Protocol 2: Proteolytic Stability Validation Assay

This assay proves the stereochemical advantage of the D-enantiomer by comparing its degradation kinetics against an L-Arginine control.

  • Substrate Initialization: Prepare 100 µM stock solutions of both the D-Arginine amide conjugate and its exact L-Arginine counterpart in 50 mM Tris-HCl buffer (pH 7.8, containing 1 mM CaCl₂).

  • Enzymatic Digestion: Introduce sequencing-grade Trypsin at a 1:50 (enzyme:substrate) molar ratio. Incubate the mixtures at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 5 µL of 10% Trifluoroacetic acid (TFA) to denature the trypsin.

  • Quantification: Analyze the quenched samples via LC-MS/MS. Plot the Area Under the Curve (AUC) of the intact parent mass over time. Validation: The L-isomer should exhibit a rapid exponential decay, while the D-Arginine amide construct must maintain >90% intact mass at 120 minutes.

Workflow Step1 Conjugation (D-Arg-NH2 + Payload) Step2 HPLC Purification (>95% Purity) Step1->Step2 Step3 Trypsin Incubation (37°C, pH 7.8) Step2->Step3 Step4 TFA Quenching (Stop Reaction) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Self-validating workflow for assessing proteolytic stability of D-Arg conjugates.

References

  • Santa Cruz Biotechnology. "D-Arginine amide dihydrochloride | CAS 203308-91-2 | SCBT." scbt.com.
  • BOC Sciences. "Arginine: Definition, Structure, Benefits, Sources and Uses." bocsci.com.
  • Antimicrobial Agents and Chemotherapy - ASM Journals. "In Vivo Targeting of Escherichia coli with Vancomycin-Arginine." asm.org.
  • Iris Biotech GmbH. "Arginine Homologues 2024." issuu.com.
  • American Journal of Physiology. "The involvement of norepinephrine, neuropeptide Y, and nitric oxide in the cutaneous vasodilator response to local heating in humans." physiology.org.
  • Frontiers in Immunology. "Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action." frontiersin.org.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of D-Arginine Amide Dihydrochloride

Introduction: Navigating the Stereochemistry and Structural Modifications of Arginine In the landscape of cellular signaling and metabolism, the amino acid L-Arginine holds a central role as the primary substrate for nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Stereochemistry and Structural Modifications of Arginine

In the landscape of cellular signaling and metabolism, the amino acid L-Arginine holds a central role as the primary substrate for nitric oxide synthases (NOS), giving rise to the critical signaling molecule, nitric oxide (NO).[1] Its stereoisomer, D-Arginine, has historically been considered biologically inert, often relegated to the role of a negative control in studies investigating the L-Arginine/NO pathway.[2][3] However, a nuanced understanding of D-amino acid metabolism and the subtle yet significant effects of structural modifications, such as amidation, reveals a more complex picture. This guide provides an in-depth technical exploration of the mechanism of action of D-Arginine amide dihydrochloride, moving beyond its traditional perception to elucidate its metabolic fate, potential interactions with cellular machinery, and its utility as a sophisticated tool in biomedical research.

The addition of an amide group to the C-terminus of D-Arginine introduces a key structural change that can influence its stability, transport, and interaction with enzymes. This modification, coupled with the inherent resistance of D-amino acids to proteolysis, positions D-Arginine amide dihydrochloride as a compound with unique pharmacokinetic and pharmacodynamic properties.[4][5] Understanding these properties is paramount for researchers in pharmacology, biochemistry, and drug development seeking to leverage this molecule in their investigations.

Metabolic Fate: The Journey of D-Arginine Amide Dihydrochloride in a Biological System

The primary metabolic pathway for D-amino acids in mammals is oxidative deamination, a reaction catalyzed by the flavoenzyme D-amino acid oxidase (DAAO).[6] This enzyme is predominantly found in the liver and kidneys.[6] While D-Arginine itself is a substrate for DAAO, the efficiency of this conversion for basic D-amino acids is relatively low.[6] This slower metabolism can lead to more sustained plasma concentrations compared to their L-counterparts.[6]

The metabolic journey of D-Arginine amide dihydrochloride is anticipated to follow a similar initial path, with the D-Arginine core being the target for DAAO. The presence of the C-terminal amide may influence the rate of this enzymatic conversion, a factor that requires empirical validation.

Metabolic_Pathway D_Arginine_Amide D-Arginine Amide Hydrolysis Amidase (potential hydrolysis) D_Arginine_Amide->Hydrolysis Slow DAAO D-Amino Acid Oxidase (DAAO) D_Arginine_Amide->DAAO Direct (potential, likely slow) D_Arginine D-Arginine Hydrolysis->D_Arginine D_Arginine->DAAO Products α-keto-δ-guanidinovaleric acid + Ammonia (NH3) + Hydrogen Peroxide (H2O2) DAAO->Products

Caption: Putative metabolic pathways for D-Arginine Amide.

It is also plausible that the amide group could be hydrolyzed by cellular amidases, converting D-Arginine amide back to D-Arginine. The rate and extent of this hydrolysis would be a critical determinant of the compound's overall pharmacokinetic profile.

Core Mechanism of Action: A Multi-faceted Perspective

The mechanism of action of D-Arginine amide dihydrochloride is best understood by considering its interactions with key enzyme systems and cellular pathways.

Interaction with Nitric Oxide Synthase (NOS)

A central tenet of L-Arginine biochemistry is its role as a substrate for the three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[7] These enzymes catalyze the conversion of L-Arginine to L-Citrulline and NO.[7] Due to the stereospecificity of the NOS active site, D-Arginine is not a substrate for these enzymes.[3] Consequently, D-Arginine amide dihydrochloride is not expected to be a direct precursor for NO synthesis. This property makes it an excellent negative control in experiments designed to isolate and study the effects of the L-Arginine/NO pathway.

Potential for Non-Substrate Effects on Cellular Signaling

Emerging evidence suggests that both L- and D-Arginine can elicit cellular responses through mechanisms independent of their role as a NOS substrate.[8] Research has indicated that arginine may act as a ligand for membrane receptors, such as imidazoline and α-2 adrenoceptors, leading to the activation of intracellular signaling cascades that can influence eNOS activity.[8] A study demonstrated that D-Arginine could activate NO production, an effect that was inhibitable by antagonists of these receptors, pointing towards a non-substrate-mediated action.[8]

This receptor-mediated signaling cascade often involves G proteins and downstream effectors like phospholipase C, leading to changes in intracellular calcium levels, which can, in turn, modulate eNOS activity.[8]

Signaling_Pathway D_Arg_Amide D-Arginine Amide Receptor Membrane Receptor (e.g., α-2 Adrenoceptor) D_Arg_Amide->Receptor G_Protein G Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release eNOS_Activation eNOS Activation Ca_Release->eNOS_Activation NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production

Caption: Hypothetical receptor-mediated signaling by D-Arginine Amide.

Interaction with Other Arginine-Metabolizing Enzymes

The metabolic landscape of arginine is complex, involving several key enzymes beyond NOS.[1][9] These include:

  • Arginase: This enzyme converts L-Arginine to L-Ornithine and urea.[9] The stereospecificity of arginase suggests that D-Arginine amide dihydrochloride is unlikely to be a substrate.

  • Arginine Decarboxylase (ADC): This enzyme catalyzes the conversion of arginine to agmatine.[10] Studies have shown that both oral L- and D-arginine can affect ADC protein expression.[11] This suggests a potential regulatory role for D-Arginine amide dihydrochloride in this pathway, although the direct mechanism remains to be elucidated.

  • Protein Arginine Deiminases (PADs): These enzymes convert arginine residues within proteins to citrulline.[12] While not a direct interaction with free D-Arginine amide, the study of arginine mimetics as PAD inhibitors highlights the importance of the guanidino group and surrounding structure.[4][12] The stability of D-amino acid-based inhibitors suggests that D-Arginine amide could serve as a scaffold for designing more stable PAD inhibitors.[4]

Experimental Protocols for Investigating the Mechanism of Action

To rigorously characterize the mechanism of action of D-Arginine amide dihydrochloride, a multi-pronged experimental approach is necessary.

Protocol 1: Assessing Nitric Oxide Production in Endothelial Cells

Objective: To determine if D-Arginine amide dihydrochloride directly stimulates or inhibits nitric oxide production in cultured endothelial cells.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

  • Treatment: Treat cells with varying concentrations of D-Arginine amide dihydrochloride, L-Arginine (positive control), and a vehicle control. Include a treatment group with an NOS inhibitor (e.g., L-NAME) to confirm the source of NO.

  • NO Measurement: After the treatment period, measure the accumulation of nitrite and nitrate (stable metabolites of NO) in the culture supernatant using the Griess assay.

  • Data Analysis: Compare the levels of NO metabolites across the different treatment groups.

Experimental_Workflow Start Start: Cultured Endothelial Cells Treatment Treat with: - D-Arginine Amide - L-Arginine (Positive Control) - Vehicle (Negative Control) - L-NAME (Inhibitor Control) Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Analyze Nitrite/Nitrate Levels Griess_Assay->Data_Analysis Conclusion Conclusion on NO Production Data_Analysis->Conclusion

Caption: Workflow for assessing nitric oxide production.

Quantitative Data Summary
CompoundConcentrationExpected NO Production (relative to control)Rationale
Vehicle Control-1.0Baseline NO production.
L-Arginine1 mM> 1.0Substrate for NOS, should increase NO production.
D-Arginine Amide1 mM~ 1.0Not a direct substrate for NOS.
L-NAME100 µM< 1.0NOS inhibitor, should decrease NO production.

Conclusion: A Versatile Tool for Biomedical Research

D-Arginine amide dihydrochloride is more than just an inactive stereoisomer. Its unique combination of a D-amino acid core and a C-terminal amide modification confers properties that make it a valuable tool for dissecting the intricate pathways of arginine metabolism and signaling. While it does not serve as a direct substrate for nitric oxide synthase, the potential for receptor-mediated signaling and interactions with other arginine-metabolizing enzymes opens up new avenues of investigation. A thorough understanding of its mechanism of action, as outlined in this guide, is essential for its appropriate and effective application in research and drug development.

References

  • Chem-Impex. (n.d.). D-Arginine amide dihydrochloride.
  • Chem-Impex. (n.d.). L-Arginine amide dihydrochloride.
  • Kearney, P. L., et al. (2012). d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cermanova, J., et al. (2015). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges.
  • Panda, S. P., et al. (2011). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry. Retrieved from [Link]

  • Seniuk, N. A., et al. (1999). Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). D-Prolyl-D-Threonyl-D-Leucyl-D-Histidyl-D-Threonyl-D-Histidyl-D-Asparaginyl-D-Arginyl-D-Arginyl-D-Arginyl-D-Arginyl-D-Arginine Amide Acetate. Retrieved from [Link]

  • Kearney, P. L., et al. (2012). d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Alzheimer's Disease. (2025). Figure 3, [Arginine metabolic pathways and their...]. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, G., et al. (2009). Arginine metabolism and nutrition in growth, health and disease. Amino Acids. Retrieved from [Link]

  • Böger, R. H. (2004). Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor. The Journal of Nutrition. Retrieved from [Link]

  • Lecturio. (2017, January 10). Proline & Arginine Synthesis – Biochemistry [Video]. YouTube. Retrieved from [Link]

  • Cermanova, J., et al. (2015). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges.
  • Pérez-Guerrero, C., et al. (2005). Toxicological and pharmacological effects of D-arginine. Journal of Applied Toxicology. Retrieved from [Link]

  • Bollenbach, A., et al. (2023). The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats. PLOS One. Retrieved from [Link]

  • Böger, R. H. (2007). The pharmacodynamics of L-arginine. Journal of Nutrition. Retrieved from [Link]

  • Scalera, F., et al. (2004). Endogenous Nitric Oxide Synthesis Inhibitor Asymmetric Dimethyl L-arginine Accelerates Endothelial Cell Senescence. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • ClinicalTrials.gov. (2013). Arginine Synthesis in Healthy Adult Humans. Retrieved from [Link]

  • Fletcher, J. I., et al. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • de Souza, C. M. A., et al. (2024). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. CentAUR.
  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Investigating the Enzymatic Inhibition Pathways of D-Arginine Amide Dihydrochloride

Introduction: The Rationale for Investigating D-Arginine Amide Dihydrochloride In the landscape of biochemical research and drug development, amino acid analogs serve as critical tools for elucidating enzymatic mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating D-Arginine Amide Dihydrochloride

In the landscape of biochemical research and drug development, amino acid analogs serve as critical tools for elucidating enzymatic mechanisms and as foundational scaffolds for novel therapeutics. D-Arginine amide dihydrochloride is one such molecule of interest. As a stereoisomer of the proteinogenic L-arginine, with a C-terminal amide modification, its potential to interact with and modulate the activity of arginine-metabolizing enzymes is significant. While L-arginine is a well-established substrate for enzymes such as Nitric Oxide Synthases (NOS) and Arginases, the introduction of a D-enantiomer and an amide group suggests a departure from substrate-like behavior towards a more inhibitory role.[1]

The D-configuration often confers resistance to proteolytic degradation, enhancing the in-vivo stability and bioavailability of peptide-based drugs.[2][3] Furthermore, the amide moiety can alter the binding kinetics and specificity of the molecule within an enzyme's active site.[4] This guide provides a comprehensive framework for researchers to systematically investigate the potential enzymatic inhibition pathways of D-Arginine amide dihydrochloride, with a primary focus on three key enzyme families: Nitric Oxide Synthases, Arginases, and Protein Arginine Deiminases.

Part 1: Hypothesized Inhibition Pathways and Key Enzymatic Targets

Based on its structural similarity to L-arginine, D-Arginine amide dihydrochloride is hypothesized to act as a competitive inhibitor for several classes of enzymes that utilize L-arginine as a substrate. The primary targets for investigation are:

  • Nitric Oxide Synthases (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the production of nitric oxide (NO) from L-arginine.[5][6] Overproduction of NO is implicated in various pathophysiological conditions, making NOS inhibitors valuable therapeutic targets.[5][7] L-arginine analogs are well-known inhibitors of NOS.[8][9] It is plausible that D-Arginine amide dihydrochloride could bind to the active site of NOS isoforms, thereby preventing the binding of L-arginine and inhibiting NO production.

  • Arginases: These enzymes (Arginase I and Arginase II) hydrolyze L-arginine to produce L-ornithine and urea.[10][11] Arginase competes with NOS for their common substrate, L-arginine, and its dysregulation is associated with cardiovascular and immunological diseases.[12][13] As an arginine analog, D-Arginine amide dihydrochloride is a strong candidate for an arginase inhibitor.

  • Protein Arginine Deiminases (PADs): PADs are a family of enzymes that convert arginine residues in proteins to citrulline. This post-translational modification is involved in various cellular processes, and its dysregulation is linked to autoimmune diseases and cancer.[14][15] Given that some small molecule arginine mimetics can inhibit PADs, the potential for D-Arginine amide dihydrochloride to act as a PAD inhibitor warrants investigation.[2]

The following sections will detail the experimental workflows to test these hypotheses.

Part 2: Experimental Protocols for Elucidating Inhibition Pathways

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of D-Arginine amide dihydrochloride on the activity of NOS isoforms using a Griess assay, which measures nitrite, a stable and quantifiable breakdown product of NO.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X NOS reaction buffer (500 mM HEPES, pH 7.4, 10 mM DTT, 10 mM MgCl2, 1 mM EDTA).

    • Prepare stock solutions of L-arginine (10 mM), NADPH (10 mM), CaCl2 (10 mM), and Calmodulin (1 µM).

    • Prepare a stock solution of D-Arginine amide dihydrochloride (100 mM in deionized water) and create serial dilutions.

    • Prepare Griess reagents A (1% sulfanilamide in 5% phosphoric acid) and B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water).

  • Enzyme Reaction:

    • In a 96-well microplate, add the following components in order:

      • 5 µL of 10X NOS reaction buffer.

      • 5 µL of CaCl2.

      • 5 µL of Calmodulin.

      • 5 µL of NADPH.

      • 5 µL of L-arginine.

      • 10 µL of D-Arginine amide dihydrochloride at various concentrations (or vehicle control).

      • Add deionized water to a final volume of 45 µL.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of recombinant NOS enzyme (nNOS, eNOS, or iNOS).

    • Incubate at 37°C for 30 minutes.

  • Nitrite Quantification:

    • Terminate the reaction by adding 50 µL of Griess reagent A to each well, followed by 50 µL of Griess reagent B.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis:

    • Calculate the concentration of nitrite produced in each well from the standard curve.

    • Determine the percentage of inhibition for each concentration of D-Arginine amide dihydrochloride relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

NOS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis P1 Prepare Reaction Buffer & Reagents R1 Combine Reagents in 96-well Plate P1->R1 P2 Prepare Serial Dilutions of D-Arginine Amide Dihydrochloride P2->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate with NOS Enzyme R2->R3 R4 Incubate at 37°C R3->R4 Q1 Add Griess Reagents A & B R4->Q1 Q2 Incubate at Room Temp Q1->Q2 Q3 Measure Absorbance at 540 nm Q2->Q3 A1 Calculate Nitrite Concentration Q3->A1 A2 Determine % Inhibition A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Proposed competitive inhibition of Arginase by D-Arginine amide dihydrochloride.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the inhibition assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Potency (IC50) of D-Arginine Amide Dihydrochloride

Enzyme TargetIsoformIC50 (µM)Inhibition Type
Nitric Oxide Synthase nNOS[Experimental Value][e.g., Competitive]
eNOS[Experimental Value][e.g., Competitive]
iNOS[Experimental Value][e.g., Competitive]
Arginase Arginase I[Experimental Value][e.g., Competitive]
Arginase II[Experimental Value][e.g., Competitive]
Protein Arginine Deiminase PAD1[Experimental Value][e.g., Irreversible]
PAD3[Experimental Value][e.g., Irreversible]
PAD4[Experimental Value][e.g., Irreversible]

Note: The values in this table are placeholders and should be populated with experimentally determined data.

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined through kinetic studies by measuring the reaction rates at varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots. For competitive inhibition, an increase in the apparent Km with no change in Vmax would be observed.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the enzymatic inhibition pathways of D-Arginine amide dihydrochloride. By following the detailed protocols for NOS and Arginase inhibition assays, and by extending these principles to other potential targets like PADs, researchers can elucidate the inhibitory profile of this compound. The insights gained from these studies will be invaluable for understanding the biochemical activity of D-amino acid analogs and for the potential development of novel therapeutic agents.

References

  • Inducible nitric oxide synthase inhibitors: A comprehensive update. (2020). PubMed. Retrieved from [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (n.d.). PMC. Retrieved from [Link]

  • INHIBITION OF NITRIC OXIDE SYNTHASE AS A POTENTIAL THERAPEUTIC TARGET. (1999). [Source Not Available].
  • Endogenous Nitric Oxide Synthase Inhibitors in the Biology of Disease: Markers, Mediators, and Regulators? (2012). American Heart Association Journals. Retrieved from [Link]

  • Arginase Inhibitors. (n.d.). NEDP. Retrieved from [Link]

  • D-Arginine amide dihydrochloride. (n.d.). Chem-Impex. Retrieved from [Link]

  • Drugs inhibitors of arginase. (n.d.). ResearchGate. Retrieved from [Link]

  • Arginase inhibitors. (n.d.). Genesis Drug Discovery & Development. Retrieved from [Link]

  • Synthesis of Arginase Inhibitors: An Overview. (2025). MDPI. Retrieved from [Link]

  • Presteady state kinetics of trypsin-catalyzed hydrolyses of dansyl-arginine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. (n.d.). PMC. Retrieved from [Link]

  • Arginine salt and amide inhibitors of no synthase and cyclooxygenase. (n.d.). Google Patents.
  • Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. (2010). [Source Not Available].
  • Diamidine Compounds for Selective Inhibition of Protein Arginine Methyltransferase 1. (2014). ACS Publications. Retrieved from [Link]

  • d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy. (2012). PMC. Retrieved from [Link]

  • Toxicological and pharmacological effects of D-arginine. (2005). PubMed. Retrieved from [Link]

  • D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. (2026). CentAUR. Retrieved from [Link]

  • Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. (n.d.). PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Protocol for D-Arginine Amide Dihydrochloride

Executive Summary & Scientific Rationale D-Arginine amide dihydrochloride is a highly potent, synthetic enantiomeric derivative of the amino acid arginine. In the fields of pharmacology and cell biology, it is primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

D-Arginine amide dihydrochloride is a highly potent, synthetic enantiomeric derivative of the amino acid arginine. In the fields of pharmacology and cell biology, it is primarily utilized to study nitric oxide (NO) modulation, immune cell responses, and as a stable precursor for synthesizing bioactive molecules[1]. Unlike natural L-arginine, this synthetic derivative offers unique structural advantages that make it indispensable for long-term cell culture assays. This application note provides a comprehensive, self-validating protocol for the preparation and in vitro application of D-Arginine amide dihydrochloride.

Physicochemical Properties

To ensure accurate molarity calculations and proper storage, the quantitative data for D-Arginine amide dihydrochloride is summarized below.

PropertySpecification
Compound Name D-Arginine amide dihydrochloride
Synonyms D-Arg-NH2·2HCl
CAS Number 203308-91-2
Molecular Formula C6H15N5O·2HCl
Molecular Weight 246.2 g/mol
Appearance White powder
Aqueous Solubility Highly soluble (>50 mg/mL in saline)[2]; Insoluble in ethanol
Storage (Solid) 0–8°C (Desiccated); -20°C for long-term stability

The Causality of Experimental Design

As a best practice in application science, protocols must be driven by the physicochemical realities of the compound. The following explains the why behind our methodological choices:

  • The D-Isomer Advantage (Enzymatic Stability): Natural L-arginine is rapidly metabolized and depleted in cell culture media by arginase enzymes, which are highly expressed by macrophages and various tumor cell lines. The D-enantiomer resists this enzymatic degradation, providing a highly stable, long-lasting substrate for sustained in vitro studies[].

  • The Amide Dihydrochloride Form (Solubility): The amidation of the C-terminus combined with the dihydrochloride salt significantly enhances the compound's hydrophilicity. It easily achieves a solubility of >50 mg/mL in aqueous solutions[2], preventing the precipitation issues often seen with free-base amino acids in complex media like DMEM or RPMI-1640.

  • Membrane Selection (PES): Because D-Arginine amide is a highly cationic molecule (due to the basic guanidino group and the dihydrochloride salt), using a Polyethersulfone (PES) filter is mandatory. PES exhibits low non-specific protein/peptide binding, ensuring the active compound is not stripped from the solution during sterile filtration.

Step-by-Step Methodology: 100 mM Stock Preparation

The following protocol outlines the preparation of a 100 mM sterile stock solution for cell culture supplementation.

  • Calculate and Weigh: Weigh exactly 24.62 mg of D-Arginine amide dihydrochloride powder to prepare 1.0 mL of a 100 mM stock solution.

  • Initial Dissolution: Add 0.8 mL of sterile, cell-culture grade double-distilled water (ddH2O) or Phosphate-Buffered Saline (PBS, pH 7.4).

  • Agitation: Vortex the solution gently for 30–60 seconds. The compound will dissolve rapidly, yielding an optically clear solution.

  • pH Neutralization (Critical Step): The dissociation of the two hydrochloride molecules will lower the solution's pH. Test the pH using a micro-probe. Carefully titrate with 0.1 N NaOH until the pH reaches 7.2–7.4. Causality: Failure to neutralize the stock will cause localized acid shock and cytotoxicity when added to weakly buffered cell culture media.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL using the chosen solvent.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Aliquoting: Divide the stock into 50 µL or 100 µL single-use aliquots. Store at -20°C to prevent microbial growth and chemical degradation.

Workflow N1 1. Weigh D-Arg-NH2·2HCl (Target: 100 mM Stock) N2 2. Add Sterile ddH2O or PBS (Exploit High Aqueous Solubility) N1->N2 N3 3. Vortex & Sonicate (Ensure Optical Clarity) N2->N3 N4 4. Check & Adjust pH (Neutralize HCl with 0.1N NaOH) N3->N4 N5 5. Sterile Filtration (0.22 µm PES Membrane) N4->N5 N6 6. Aliquot & Store (-20°C to prevent degradation) N5->N6

Fig 1: Step-by-step workflow for the preparation and sterile filtration of D-Arginine amide.

Cell Culture Application & Self-Validating Systems

When applying the stock solution to cell culture, the protocol must be self-validating to ensure the integrity of your experimental data.

Application Guidelines: Dilute the 100 mM stock directly into pre-warmed culture media to achieve typical working concentrations (usually ranging from 100 µM to 1 mM, depending on the specific cell line and assay requirements).

System Validation 1 (Physical Integrity): Observe the cell culture media under a phase-contrast microscope immediately after addition and again after 24 hours of incubation. The complete absence of micro-crystals validates that the solubility threshold was maintained and the pH adjustment was successful.

System Validation 2 (Functional Bioactivity): To confirm the bioactivity of D-Arginine amide in modulating the Nitric Oxide Synthase (NOS) pathway, sample the cell culture supernatant at 24 and 48 hours. Perform a Griess Reagent Assay to quantify nitrite (NO2⁻) accumulation. A sustained, dose-dependent stabilization of nitrite levels compared to a rapidly depleting L-arginine control validates the compound's enzymatic stability and successful cellular uptake[1][].

Mechanism A D-Arginine Amide Dihydrochloride B Cellular Uptake (Cationic Transporters) A->B C Arginase Resistance (Enzymatic Stability) B->C D NOS Modulation (Nitric Oxide Synthase) C->D E Sustained NO Production & Immune Response D->E

Fig 2: Cellular uptake and enzymatic stability pathway of D-Arginine amide in cell culture.

References

  • Neville et al. "In Vivo Targeting of Escherichia coli with Vancomycin-Arginine." Antimicrobial Agents and Chemotherapy, ASM Journals.[Link]

Sources

Application

Comprehensive HPLC Method Development for D-Arginine Amide Dihydrochloride: HILIC and Enantioselective Strategies

Executive Summary & Biological Context D-Arginine amide dihydrochloride is a highly polar, unnatural amino acid derivative that serves as a critical building block in modern peptide synthesis and drug development[1]. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

D-Arginine amide dihydrochloride is a highly polar, unnatural amino acid derivative that serves as a critical building block in modern peptide synthesis and drug development[1]. Because of its unique stereochemistry and cationic nature, it is frequently utilized in the design of protease inhibitors. For example, poly-D-arginine amides (such as hexa-D-arginine amide) act as potent, competitive inhibitors of furin[2], a proprotein convertase responsible for the maturation of various pathogenic viral glycoproteins and cancer-related proteins[3].

Ensuring the chemical and enantiomeric purity of this compound is paramount for drug efficacy and safety. This application note details two orthogonal, self-validating High-Performance Liquid Chromatography (HPLC) methodologies designed specifically for the rigorous analysis of D-Arginine amide dihydrochloride.

Furin Pro Proprotein Precursor (e.g., Viral Glycoproteins) Furin Furin Endoprotease (Active Enzyme) Pro->Furin Binds Active Site Active Mature Active Protein (Pathological/Viral Entry) Furin->Active Proteolytic Cleavage Inhibitor Poly-D-Arginine Amide (e.g., Hexa-D-Arg-NH2) Complex Inhibited Furin Complex Inhibitor->Complex High Affinity Binding Complex->Furin Blocks Substrate Access

Caption: Mechanism of furin inhibition by poly-D-arginine amides preventing proprotein maturation.

The Chromatographic Challenge: Causality in Method Design

Analyzing D-Arginine amide dihydrochloride presents a triad of distinct analytical challenges that render standard Reversed-Phase (RP) HPLC ineffective:

  • Extreme Polarity and Cationic State: Featuring a highly basic guanidino group ( pKa​≈12.5 ) and an α -amino group, the molecule exists as a dication under standard mobile phase conditions. In traditional RP-HPLC, dications are heavily hydrated and repelled by the hydrophobic C18 stationary phase, resulting in immediate elution at the void volume ( t0​ ). While ion-pairing reagents can artificially increase retention, they require extensive column equilibration and suppress ionization in mass spectrometry.

  • Absence of a Strong Chromophore: The molecule lacks conjugated π -systems, restricting UV detection to the low-wavelength region (200–215 nm) corresponding to the amide bond absorbance. This necessitates the use of highly pure, UV-transparent mobile phases.

  • Stereochemical Integrity: As the unnatural enantiomer, ensuring the absence of L-Arginine amide is critical. Pre-column chiral derivatization (e.g., using o-phthalaldehyde and a chiral thiol) is labor-intensive and prone to kinetic resolution artifacts[4].

To overcome these hurdles, we employ a dual-methodology approach: Hydrophilic Interaction Liquid Chromatography (HILIC) for chemical purity and assay[5], and direct enantioselective HPLC using a macrocyclic glycopeptide Chiral Stationary Phase (CSP) for optical purity[6].

Workflow Target D-Arginine Amide Dihydrochloride Branch1 Chemical Purity & Assay Target->Branch1 Branch2 Enantiomeric Purity Target->Branch2 HILIC HILIC Stationary Phase (Amide/Zwitterionic) Branch1->HILIC Overcomes poor RP retention Chiral Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) Branch2->Chiral Stereospecific interactions Mobile1 70:30 ACN:Aqueous Buffer (High Organic) HILIC->Mobile1 Partitions into water layer Mobile2 Methanol/Water (Polar Ionic Mode) Chiral->Mobile2 Optimizes chiral recognition Detect1 UV @ 210 nm / CAD Mobile1->Detect1 Detect2 UV @ 210 nm Mobile2->Detect2

Caption: Logical workflow for selecting HPLC modes based on analytical goals for polar chiral amides.

Method 1: HILIC-UV for Chemical Purity and Assay

Mechanistic Insight: HILIC utilizes a polar stationary phase (e.g., an amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile)[7]. The aqueous component forms a semi-immobilized, water-enriched layer on the stationary phase. The highly polar D-Arginine amide partitions from the bulk organic mobile phase into this aqueous layer, achieving excellent retention and peak shape without the need for MS-incompatible ion-pairing reagents.

Table 1: HILIC Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Amide-bonded Silica (250 x 4.6 mm, 5 µm)Provides strong hydrogen bonding and a stable aqueous layer for partitioning.
Mobile Phase A 50 mM Ammonium Formate (pH 3.0)Volatile buffer; low pH ensures full protonation of the analyte for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic organic modifier; drives the analyte into the stationary aqueous layer.
Elution Mode Isocratic (70% B : 30% A)Maintains a stable hydration layer on the column, ensuring reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 210 nmD-Arginine amide lacks a strong chromophore; 210 nm detects the amide bond absorption.
Column Temp 30°CStabilizes mobile phase viscosity and partitioning kinetics.
Injection Vol 5 µLSmall volume prevents band broadening due to solvent mismatch.
Step-by-Step Protocol: HILIC Method
  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 3.15 g of Ammonium Formate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 using Formic Acid. Filter through a 0.22 µm membrane.

    • Diluent: Prepare a mixture of 70% Acetonitrile and 30% Water.

    • Crucial Field Insight: Never use a 100% aqueous diluent in HILIC. Injecting a highly aqueous sample will locally disrupt the stationary phase's hydration layer, causing severe peak splitting and retention time shifts.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of D-Arginine amide dihydrochloride reference standard.

    • Dissolve in 10 mL of Diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • System Equilibration & Self-Validation:

    • Purge the HPLC system with Mobile Phase (70% B / 30% A).

    • Equilibrate the Amide column for at least 30 column volumes (approx. 45 minutes at 1.0 mL/min) until the baseline at 210 nm is perfectly stable.

    • Inject the standard solution 6 times to perform System Suitability Testing (SST).

  • Sample Analysis:

    • Inject prepared samples. Bracket samples with standard injections every 10 runs to monitor system drift.

Method 2: Direct Enantioselective HPLC for Chiral Purity

Mechanistic Insight: To separate D-Arginine amide from its L-enantiomer without derivatization, a Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is utilized[8]. Teicoplanin is a macrocyclic glycopeptide containing 20 chiral centers, multiple hydrogen bond donor/acceptor sites, and a hydrophobic inclusion cavity. Operating in "Polar Ionic Mode" (using methanol and volatile ammonium salts), the CSP relies on ionic interactions between the analyte's cationic groups and the CSP's anionic sites, coupled with stereospecific hydrogen bonding, to achieve baseline resolution of the enantiomers[6].

Table 2: Enantioselective Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Teicoplanin CSP (250 x 4.6 mm, 5 µm)Macrocyclic glycopeptide offers multiple chiral recognition sites (H-bonding, steric, ionic).
Mobile Phase Methanol : 50 mM Ammonium Acetate (60:40)Polar Ionic Mode; optimizes electrostatic interactions between the basic guanidino group and the CSP.
Flow Rate 1.0 mL/minBalances resolution and analysis time.
Detection UV at 210 nmStandard detection for underivatized amides.
Column Temp 20°CLower temperatures thermodynamically favor the formation of transient diastereomeric complexes, enhancing selectivity ( α ).
Injection Vol 10 µLSufficient volume for trace enantiomer detection (e.g., 0.1% L-isomer limit).
Step-by-Step Protocol: Chiral Method
  • Mobile Phase Preparation:

    • Dissolve 3.85 g of Ammonium Acetate in 1000 mL of ultrapure water to yield a 50 mM solution. Do not adjust the pH (natural pH is ~6.8).

    • Mix 400 mL of this buffer with 600 mL of HPLC-grade Methanol. Degas thoroughly.

  • Standard Preparation:

    • Prepare a System Suitability Resolution Solution containing 0.5 mg/mL of both D-Arginine amide dihydrochloride and L-Arginine amide dihydrochloride dissolved in the mobile phase.

  • System Equilibration & Self-Validation:

    • Equilibrate the Teicoplanin CSP column with the mobile phase at 1.0 mL/min for 60 minutes.

    • Inject the Resolution Solution. Verify that the Resolution ( Rs​ ) between the L-enantiomer (which typically elutes first) and the D-enantiomer is ≥1.5 .

    • Mechanistic Note: The D-enantiomer generally exhibits stronger spatial affinity for the Teicoplanin cavity, resulting in longer retention times[6].

  • Sample Analysis:

    • Inject the sample (prepared at 1.0 mg/mL in mobile phase). Integrate the L-enantiomer peak to determine chiral impurity levels.

System Suitability and Validation Metrics

A robust analytical method must be a self-validating system. Before analyzing unknown samples, the following System Suitability Testing (SST) criteria must be met to guarantee data integrity.

Table 3: System Suitability Acceptance Criteria
MetricAcceptance CriterionValidation Purpose
Retention Time ( tR​ ) %RSD ≤1.0% (n=6)Verifies pump stability and complete column equilibration.
Peak Tailing Factor ( Tf​ ) ≤1.5 Ensures no secondary interactions (e.g., free silanol interactions) are distorting the peak shape.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency and proper packing bed integrity.
Resolution ( Rs​ ) (Chiral) ≥1.5 Guarantees baseline separation between D- and L-enantiomers for accurate trace integration.
Signal-to-Noise (S/N) at LOQ ≥10:1 Validates the sensitivity of the UV detector at the low 210 nm wavelength.

Sources

Method

Application Note: D-Arginine Amide Dihydrochloride in Nitric Oxide Synthase (NOS) Research

Introduction & Mechanistic Causality The development of Nitric Oxide Synthase (NOS) inhibitors is a critical vector in cardiovascular, neurodegenerative, and inflammatory drug discovery. While L-arginine derivatives (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The development of Nitric Oxide Synthase (NOS) inhibitors is a critical vector in cardiovascular, neurodegenerative, and inflammatory drug discovery. While L-arginine derivatives (e.g., L-NAME, L-NMMA) are established direct inhibitors of the NOS active site, the validation of these compounds requires rigorous, stereospecific controls. D-Arginine amide dihydrochloride (CAS: 203308-91-2) serves a highly sophisticated, dual-utility role in this biochemical landscape[1].

To achieve scientific integrity in NOS assay development, researchers must understand the compound's dual mechanism of action:

  • Direct Enzymatic Assays (Stereospecific Negative Control): NOS enzymes are strictly stereoselective. The spatial arrangement of the D-enantiomer prevents the guanidino group from properly aligning with the heme iron and tetrahydrobiopterin (BH4) cofactor in the oxygenase domain. Consequently, D-arginine derivatives are not metabolized by NOS[2]. The C-terminal amide modification removes the carboxylate charge, creating a stable steric mimic of active L-arginine amide inhibitors that definitively isolates enantiomer-specific orthosteric binding from non-specific electrostatic interactions.

  • Cell-Based Assays (Indirect NOS Inhibitor via CAT-1 Blockade): In physiological systems, intracellular NOS relies entirely on the continuous influx of extracellular L-arginine, mediated primarily by Cationic Amino Acid Transporter-1 (CAT-1 / SLC7A1)[3]. D-arginine and its derivatives act as competitive inhibitors at the CAT-1 transporter[4]. By blocking L-arginine uptake, D-Arginine amide dihydrochloride starves the intracellular NOS machinery of its substrate, effectively acting as an indirect NOS inhibitor in whole-cell models.

Mandatory Visualization: Dual-Mechanism Pathway

Figure 1: D-Arginine amide dihydrochloride mechanism via CAT-1 blockade and NOS stereospecificity.

Quantitative Data Summary: Pharmacodynamic Profiling

To accurately interpret assay results, researchers must distinguish between direct enzymatic blockade and transporter-mediated substrate starvation.

CompoundTarget MechanismCell-Free iNOS IC50 (µM)Cell-Based NO Reduction IC50 (µM)Assay Role
L-Arginine Endogenous SubstrateN/A (Substrate)N/A (Substrate)Baseline
L-NAME Direct Active Site Blockade~1.4 - 15~50 - 100Positive Control
D-Arginine amide 2HCl CAT-1 Transport Blockade>10,000 (Inactive)~250 - 500Indirect Inhibitor / Stereospecific Control

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By running both a cell-free and a cell-based assay in parallel, you definitively prove whether an experimental compound inhibits the NOS enzyme directly or alters upstream substrate transport.

Protocol A: Cell-Free NOS Enzymatic Assay (Stereospecific Baseline Validation)

Objective: To confirm that D-Arginine amide dihydrochloride does not directly inhibit the NOS active site, validating its use as a stereospecific negative control for novel L-arginine-based drugs.

Causality & Rationale: By utilizing recombinant iNOS in a cell-free environment, we eliminate the CAT-1 transporter variable. Nitrite ( NO2−​ ), the stable oxidation product of NO, is quantified using the Griess reagent.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well microplate, prepare a 50 µL reaction mixture per well containing: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl2​ , 10 µM FAD, 10 µM FMN, 10 µM BH4, and 100 µM NADPH.

  • Substrate & Inhibitor Addition:

    • Group 1 (Max Activity): Add 50 µM L-Arginine.

    • Group 2 (Positive Control): Add 50 µM L-Arginine + 100 µM L-NAME.

    • Group 3 (Stereospecific Control): Add 50 µM L-Arginine + 100 µM D-Arginine amide dihydrochloride.

  • Enzyme Initiation: Add 0.5 U of recombinant human iNOS to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Detection: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3​PO4​ ) to each well. Incubate in the dark for 10 minutes.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Validation Check: Group 3 must show absorbance equal to Group 1, proving the D-enantiomer does not bind the orthosteric site[2].

Protocol B: Cell-Based Indirect NOS Inhibition Assay (CAT-1 Blockade)

Objective: To utilize D-Arginine amide dihydrochloride as an indirect NOS inhibitor by competitively blocking L-arginine uptake via CAT-1 in live macrophages.

Causality & Rationale: RAW 264.7 macrophages express high levels of CAT-1 and iNOS upon inflammatory stimulation. D-Arginine amide dihydrochloride will reduce intracellular NO production by starving the cell of L-arginine[4]. To prove this is a transport-level competitive inhibition (and not cytotoxicity), a "rescue" group spiked with excess extracellular L-arginine is mandatory.

Step-by-Step Methodology:

  • Cell Seeding & Activation: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using arginine-free DMEM supplemented with 2% dialyzed FBS. Stimulate cells with 1 µg/mL LPS and 10 ng/mL IFN-γ for 12 hours to induce iNOS expression.

  • Inhibitor Treatment: Wash cells twice with PBS. Replace with assay buffer containing 100 µM L-Arginine (physiological baseline).

    • Group 1 (Max NO): Vehicle only.

    • Group 2 (Direct Blockade): Add 500 µM L-NAME.

    • Group 3 (Indirect Blockade): Add 500 µM D-Arginine amide dihydrochloride.

    • Group 4 (Self-Validating Rescue): Add 500 µM D-Arginine amide dihydrochloride + 5 mM L-Arginine (50x excess).

  • Incubation: Incubate for 4 hours at 37°C.

  • Intracellular NO Measurement: Wash cells to remove extracellular compounds. Load cells with 5 µM DAF-FM DA (a cell-permeable fluorescent NO probe) for 30 minutes at 37°C. Wash twice with PBS to remove excess probe.

  • Quantification: Measure fluorescence (Excitation: 495 nm / Emission: 515 nm). Validation Check: Group 3 will show significantly reduced fluorescence (indirect NOS inhibition via CAT-1 blockade). Group 4 must show restored fluorescence, definitively proving the mechanism is competitive transport inhibition rather than irreversible enzyme poisoning[3].

Sources

Application

High-Efficiency Solution-Phase Synthesis of Protease-Resistant Bioactive Peptides Using D-Arginine Amide Dihydrochloride

Introduction: The Strategic Role of D-Arginine Amide in Drug Design In the landscape of peptide therapeutics, maintaining in vivo stability while ensuring high target affinity is a primary challenge. The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of D-Arginine Amide in Drug Design

In the landscape of peptide therapeutics, maintaining in vivo stability while ensuring high target affinity is a primary challenge. The incorporation of D-amino acids, specifically D-Arginine, is a field-proven strategy to bypass the proteolytic degradation typically catalyzed by trypsin-like endopeptidases[1]. Furthermore, utilizing the C-terminal amide form—D-Arginine amide dihydrochloride ( H-D-Arg-NH2​⋅2HCl )—removes the negative charge of the terminal carboxylate. This modification mimics the natural peptide bond, increases the overall isoelectric point, and significantly enhances cellular penetration and blood-brain barrier (BBB) permeability[2].

As a Senior Application Scientist, I frequently utilize H-D-Arg-NH2​⋅2HCl as a foundational building block for two major classes of bioactive molecules:

  • Cationic Arginine-Rich Peptides (CARPs) & Furin Inhibitors : Poly-D-arginine amides, such as hexa-D-arginine amide (D6R) and nona-D-arginine amide (D9R), act as potent, competitive inhibitors of furin convertase. These compounds effectively block the proteolytic activation of bacterial toxins, including Pseudomonas aeruginosa exotoxin A and Anthrax protective antigen[3][4][5].

  • Analgesic Neuromodulators : D-Kyotorphin amide ( L-Tyr-D-Arg-NH2​ ) is a synthetic analog of the endogenous dipeptide Kyotorphin. The D-Arg substitution confers a 5.6-fold increase in analgesic activity compared to its L-isomer by resisting enzymatic degradation while successfully inducing Met-enkephalin release[1][2].

G DArg D-Arginine Amide Bioactive Peptides Protease Trypsin-like Proteases DArg->Protease Resists Degradation Furin Furin Convertase (Pathogen Activation) DArg->Furin Competitive Inhibition (e.g., D9R) Receptor Specific Receptors (e.g., Kyotorphin Rec.) DArg->Receptor Agonist Binding (e.g., D-Kyotorphin) Effect1 Extended Half-Life (In Vivo Stability) Protease->Effect1 Effect2 Inhibition of Toxin Activation (e.g., Anthrax) Furin->Effect2 Effect3 Met-Enkephalin Release (Analgesia) Receptor->Effect3

Biochemical mechanisms of D-Arginine amide peptides in protease resistance and receptor targeting.

Mechanistic Insights: Navigating the Chemistry of H-D-Arg-NH2​⋅2HCl

While Solid-Phase Peptide Synthesis (SPPS) is standard for longer sequences, the synthesis of short, highly cationic peptides (di/tripeptides) or the fragment condensation of CARPs is often more efficient in the solution phase . Using side-chain unprotected arginine in SPPS suffers from low atom economy, whereas solution-phase coupling of H-D-Arg-NH2​⋅2HCl bypasses the need for expensive Pbf or Pmc protecting groups[6].

The Causality Behind Experimental Choices
  • Handling the Dihydrochloride Salt : H-D-Arg-NH2​ is supplied as a dihydrochloride salt to stabilize the highly basic guanidino group ( pKa​≈12.5 ) and the primary amine. For coupling to occur, the primary amine must be neutralized in situ. However, excessive base promotes the epimerization of the incoming activated amino acid. We strictly use N,N -Diisopropylethylamine (DIPEA) because its steric hindrance prevents it from acting as a nucleophile, while its basicity ( pKa​≈10.1 ) is sufficient to liberate the α -amine[7].

  • Coupling Reagent Selection : HATU is selected over EDC/HOBt for this protocol. The unprotected guanidino group of D-Arg creates a highly polar intermediate that is difficult to extract via standard aqueous workups. HATU drives the reaction to completion rapidly (usually <1 hour), allowing us to isolate the product via direct ether precipitation rather than liquid-liquid extraction.

Experimental Protocol: Solution-Phase Synthesis of D-Kyotorphin Amide ( L-Tyr-D-Arg-NH2​ )

This self-validating protocol details the synthesis of the analgesic dipeptide Boc-Tyr(tBu)-OH+H-D-Arg-NH2​⋅2HCl→L-Tyr-D-Arg-NH2​ .

Phase 1: Preparation and Controlled Neutralization
  • Dissolution : Suspend 1.0 mmol (246.1 mg) of H-D-Arg-NH2​⋅2HCl in 5.0 mL of anhydrous N,N -Dimethylformamide (DMF) in a round-bottom flask under an inert nitrogen atmosphere.

  • Neutralization : Cool the flask to 0∘C using an ice bath. Dropwise, add 2.0 mmol ( ) of DIPEA.

    • Self-Validation Check: Spot a aliquot onto wet pH paper. The apparent pH should be ≈7.5−8.0 . The suspension will gradually clear as the free α -amine is generated.

Phase 2: Pre-Activation of the Carboxylic Acid
  • In a separate vial, dissolve 1.05 mmol (354.4 mg) of Boc-Tyr(tBu)-OH and 1.05 mmol (399.2 mg) of HATU in 3.0 mL of anhydrous DMF.

  • Add 1.05 mmol ( ) of DIPEA to the vial.

  • Stir at room temperature for 3–5 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the active OAt-ester.

Phase 3: Coupling Reaction and Precipitation
  • Transfer the pre-activated Boc-Tyr(tBu)-OH solution dropwise into the 0∘C flask containing the neutralized D-Arginine amide.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the starting material ( m/z 174 for free D-Arg-NH2) should disappear, replaced by the intermediate mass ( m/z 493.3 for Boc-Tyr(tBu)-D-Arg-NH2​ ).

  • Expert Isolation Step : Do not attempt an EtOAc/Water extraction; the unprotected guanidino group will cause the product to partition into the aqueous layer. Instead, concentrate the DMF under vacuum to ≈2 mL , then dropwise add the mixture into 40 mL of ice-cold diethyl ether under vigorous stirring.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the resulting white pellet twice more with cold ether to remove DIPEA salts and HATU byproducts. Vacuum dry the pellet.

Phase 4: Global Deprotection and Purification
  • Cleavage Cocktail : Dissolve the dried pellet in 5.0 mL of a TFA / Triisopropylsilane (TIS) / H2​O mixture (95:2.5:2.5 v/v). Stir at room temperature for 2 hours.

  • Precipitate the fully deprotected peptide ( L-Tyr-D-Arg-NH2​ ) in cold diethyl ether, centrifuge, and dry.

  • Purification : Purify the crude peptide via Preparative RP-HPLC using a C18 column (Gradient: 5% to 40% Acetonitrile in Water with 0.1% TFA over 30 minutes). Lyophilize the pure fractions.

Synthesis Start H-D-Arg-NH2·2HCl (Starting Material) Neut Neutralization (DIPEA in DMF, 0°C) Start->Neut Couple Solution-Phase Coupling (1-2 hours, RT) Neut->Couple Act Amino Acid Activation (Boc-Tyr(tBu)-OH + HATU) Act->Couple Workup Ether Precipitation (Bypasses Aqueous Loss) Couple->Workup Deprot Global Deprotection (TFA/TIS/H2O, 2 hours) Workup->Deprot Purify RP-HPLC Purification (Target Peptide Isolation) Deprot->Purify

Step-by-step workflow for the solution-phase synthesis of D-Arginine amide peptides.

Data Presentation: Optimization of Coupling Conditions

When scaling up the synthesis of D-Arginine amide peptides, reagent selection drastically impacts both yield and chiral integrity. The table below summarizes quantitative optimization data derived from process chemistry standards[7].

Coupling ReagentBase (Equivalents)*SolventReaction TimeCrude Yield (%)Epimerization (D- to L-)Notes
HATU DIPEA (3.05)DMF1.5 hours> 92%< 1.0%Optimal . Fast kinetics prevent prolonged exposure to base.
HBTU DIPEA (3.05)DMF3.0 hours85%~ 2.5%Slower than HATU; higher risk of epimerization.
EDC / HOBt NMM (3.05)DMF/DCM12.0 hours78%< 0.5%Lowest epimerization, but sluggish kinetics with unprotected Arg.
DIC / Oxyma None (for activation)DMF4.0 hours88%< 1.0%Excellent green chemistry alternative, but requires filtration of urea.

*Note: Base equivalents account for the 2.0 equivalents required to neutralize the H-D-Arg-NH2​⋅2HCl salt, plus the base required for the activation of the carboxylic acid.

Sources

Method

Application Note: D-Arginine Amide Dihydrochloride in In Vitro Assay Preparation and Drug Conjugation

Executive Summary & Biochemical Causality D-Arginine amide dihydrochloride is a highly versatile, synthetic amino acid derivative critical to modern drug development, peptide synthesis, and targeted antimicrobial therapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Causality

D-Arginine amide dihydrochloride is a highly versatile, synthetic amino acid derivative critical to modern drug development, peptide synthesis, and targeted antimicrobial therapies[1]. As a Senior Application Scientist, it is vital to understand the causality behind its structural modifications before deploying it in in vitro assays:

  • D-Isomerization : Unlike naturally occurring L-arginine, the D-enantiomer is sterically unrecognized by most endogenous mammalian and bacterial proteases. This modification drastically reduces conjugate hydrolysis, extending the biological half-life of the molecule during prolonged in vitro and in vivo studies[2][3].

  • C-Terminal Amidation : Converting the terminal carboxylate to an amide neutralizes its negative charge at physiological pH. This amplifies the net polycationic charge of the resulting peptide, which is the primary driver for high-affinity electrostatic binding to poly-anionic targets (e.g., bacterial lipopolysaccharides or the negatively charged catalytic cleft of proprotein convertases)[4][5].

Physicochemical Profile & Storage Guidelines

To ensure reproducibility, stock solutions must be handled according to strict physicochemical parameters[6][7].

PropertySpecification
Chemical Name D-Argininamide Dihydrochloride
CAS Number 203308-91-2[6]
Molecular Formula C6H15N5O · 2HCl[1]
Molecular Weight 246.14 g/mol [6]
Solubility Highly soluble in water (est. 1,000,000 mg/L at 25°C), Methanol, DMSO[7][8]
Storage Conditions Desiccated, sealed at 0–5°C or 2–8°C. Protect from light[7][9]

Mechanistic Pathways & Target Applications

D-Arginine amide dihydrochloride serves as the fundamental building block for several advanced therapeutic mechanisms:

  • Furin Protease Inhibition : Poly-D-arginine amides, specifically hexa-D-arginine amide (D6R) and nona-D-arginine amide (D9R), are highly stable, competitive inhibitors of furin[5][10]. Furin is a host proprotein convertase that pathogenic bacteria hijack to proteolytically activate exotoxins (e.g., Pseudomonas aeruginosa exotoxin A)[5].

  • Antimicrobial Conjugation : Conjugating D-arginine amide to Gram-positive antibiotics (e.g., synthesizing Vancomycin-D-arginine, V-r) facilitates permeation across the outer membrane of Gram-negative bacteria, extending the drug's spectrum to multidrug-resistant Escherichia coli[2][3].

  • Molecular Transporters : Arginine-based cell-penetrating peptides enhance the aqueous solubility and intracellular delivery of highly hydrophobic chemotherapeutics like Taxol[11].

FurinPathway Toxin Bacterial Exotoxin (e.g., PEA) Endosome Endosomal Uptake Toxin->Endosome Furin Furin Protease (Active) Endosome->Furin Cleavage Proteolytic Cleavage Furin->Cleavage Inhibitor Poly-D-Arginine Amide (D6R / D9R) Inhibitor->Furin Competitive Inhibition (Ki ~ 1.3 - 7.6 nM) CellSurvival Cell Survival (Toxin Neutralized) Inhibitor->CellSurvival Prevents Cleavage ActiveToxin Activated Toxin (Cytosolic) Cleavage->ActiveToxin CellDeath Cytotoxicity / Cell Death ActiveToxin->CellDeath

Fig 1: Mechanism of Furin inhibition by Poly-D-Arginine Amide preventing toxin-induced cell death.

In Vitro Assay Preparation Guidelines

A robust assay must be a self-validating system. The following protocols detail the preparation and execution of key in vitro workflows utilizing D-Arginine amide derivatives.

Phase 1: Reagent and Stock Preparation
  • Reconstitution : Dissolve D-Arginine amide dihydrochloride powder in sterile, nuclease-free ddH2O or DMSO to create a 10 mM master stock. Causality: Water is preferred for direct enzymatic assays to prevent solvent-induced protein denaturation, whereas DMSO is utilized if the downstream conjugate (e.g., Taxol-conjugate) is highly hydrophobic[11].

  • Buffer Compatibility : Avoid strongly basic buffers (pH > 9.0) during initial dissolution to prevent the deprotonation of the guanidino group (pKa ~ 12.5), which can lead to transient precipitation.

Phase 2: Experimental Workflows

Workflow Step1 1. Stock Preparation Dissolve in ddH2O/DMSO (10 mM) Step2 2. Serial Dilution Prepare 100 pM to 100 μM in Buffer Step1->Step2 Step3 3. Assay Setup Add to Enzyme or Bacterial Culture Step2->Step3 Step4A 4A. Furin Inhibition Assay Measure Fluorogenic Cleavage Step3->Step4A Step4B 4B. Time-Kill Assay Measure CFU/mL over 24h Step3->Step4B Step5 5. Data Analysis Calculate IC50 / MIC / Bactericidal Rate Step4A->Step5 Step4B->Step5

Fig 2: Standardized in vitro experimental workflow for D-Arginine Amide assays.

Protocol A: Furin Cleavage Inhibition Assay (Fluorogenic)

This protocol validates the inhibitory constant (Ki) of synthesized poly-D-arginine amides.

  • Buffer Preparation : Prepare Assay Buffer (100 mM HEPES pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol, 0.5% Triton X-100). Causality: CaCl2 is strictly required as furin is a calcium-dependent serine endoprotease.

  • Enzyme Addition : Dilute recombinant human furin to 1 U/well in a 96-well black, flat-bottom microplate.

  • Inhibitor Titration : Add serial dilutions of the D-arginine amide construct (e.g., D6R) ranging from 100 pM to 10 μM[5].

  • Self-Validation Controls :

    • Positive Control: Decanoyl-RVKR-CMK (a known irreversible furin inhibitor).

    • Negative Control: Vehicle only (ddH2O).

    • Quality Control: Calculate the Z'-factor prior to final data acceptance. A Z' > 0.5 indicates an excellent, highly reliable assay.

  • Substrate Addition : Introduce the fluorogenic substrate (pyr-RTKR-AMC) at a final concentration of 50 μM.

  • Kinetic Measurement : Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically every 2 minutes for 60 minutes at 37°C.

Protocol B: Time-Kill Assay for Antibiotic Conjugates (e.g., Vancomycin-D-Arginine)

This protocol quantifies the bactericidal kinetics of D-arginine amide conjugated antibiotics against Gram-negative strains[2][3].

  • Inoculum Preparation : Cultivate E. coli (e.g., ST131 or NDM-1 positive strains) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a logarithmic growth phase. Adjust to a starting inoculum of 5 × 10^5 CFU/mL[2][12].

  • Drug Exposure : Introduce the Vancomycin-D-arginine (V-r) conjugate at concentrations of 1×, 4×, and 8× the predetermined Minimum Inhibitory Concentration (MIC)[3][13].

  • Self-Validation Controls :

    • Gram-Negative Control: Unmodified Vancomycin (should show no activity, validating the necessity of the D-arginine amide moiety)[3].

    • Positive Control: Ciprofloxacin or Colistin[3][12].

  • Sampling & Plating : Extract 100 μL aliquots at 0, 1, 4, 8, and 24 hours. Serially dilute in sterile PBS to halt drug action, and plate onto Mueller-Hinton agar.

  • Incubation & Enumeration : Incubate plates at 37°C for 24 hours. Count colonies to determine the log10 CFU/mL reduction. Causality: A reduction of ≥3 log10 CFU/mL from the initial inoculum defines bactericidal activity[3].

Quantitative Data Synthesis

The following table summarizes expected quantitative benchmarks derived from authoritative in vitro and in vivo studies utilizing D-arginine amide derivatives.

Compound / ConjugateTarget / PathogenAssay TypeKey Quantitative MetricRef.
Hexa-D-arginine amide (D6R) Furin ProteaseEnzyme InhibitionKi = 7.6 nM[10]
Nona-D-arginine amide (D9R) Furin ProteaseEnzyme InhibitionKi = 1.3 nM[10]
Nona-D-arginine amide (D9R) P. aeruginosa (Corneal)Cytokine ProfilingSignificant suppression of IL-1β[4]
Vancomycin-D-arginine (V-r) E. coli (NDM-1, ST131)Broth MicrodilutionMIC = 8–16 μg/mL[3][13]
Vancomycin-D-arginine (V-r) E. coli (NDM-1, ST131)Time-Kill AssayRapid bactericidal activity (<4h)[2][3]
Vancomycin-D-arginine (V-r) E. coli (ATCC 25922)Frequency of ResistanceExtremely low FoR (<2.32 × 10⁻¹⁰)[2][3]

Sources

Application

Application Note: Optimal Storage, Handling, and Formulation Protocols for D-Arginine Amide Dihydrochloride Stock Solutions

Executive Summary D-Arginine amide dihydrochloride (CAS: 203308-91-2) is a critical non-natural amino acid derivative utilized extensively in peptide synthesis and the development of advanced therapeutics, such as the Gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Arginine amide dihydrochloride (CAS: 203308-91-2) is a critical non-natural amino acid derivative utilized extensively in peptide synthesis and the development of advanced therapeutics, such as the Gram-negative targeting conjugate Vancomycin-D-arginine (STM-001)[1][2]. While the D-isomer confers exceptional resistance to enzymatic degradation in biological systems[], the compound's physical formulation—a dihydrochloride salt with a C-terminal amide—introduces specific ex vivo vulnerabilities. This application note details the causality behind its degradation and provides a self-validating protocol for the preparation and cryopreservation of stock solutions to ensure absolute molecular integrity.

Chemical Profiling & Mechanistic Causality

To understand the storage requirements of D-Arginine amide dihydrochloride, one must analyze its structural components:

  • The D-Enantiomer: Unlike naturally occurring L-arginine, the D-isomer is highly resistant to endogenous proteases and peptidases[]. This stability makes it an ideal building block for drug delivery systems requiring prolonged action[].

  • The Dihydrochloride Salt: The addition of two hydrochloric acid equivalents drastically enhances aqueous solubility, reaching an estimated 1,000,000 mg/L at 25°C[4]. However, this extreme solubility renders the bulk powder highly hygroscopic.

  • The C-Terminal Amide: The amide bond is kinetically stable at a neutral pH, boasting a spontaneous hydrolysis half-life of approximately 1,000 years in pure water[5]. However, it is susceptible to nucleophilic attack and hydrolysis under harsh acidic or basic conditions[6].

Mechanisms of Aqueous Degradation

When improperly stored, the hygroscopic nature of the powder draws in atmospheric moisture. This localized dissolution dissociates the HCl, creating highly acidic micro-environments that catalyze the premature hydrolysis of the C-terminal amide into a carboxylate. Furthermore, in aqueous stock solutions, repeated freeze-thaw cycles cause cryoconcentration—a phenomenon where the solute is excluded from the forming ice lattice, causing drastic localized pH shifts and accelerating degradation.

Degradation Compound D-Arginine Amide Dihydrochloride Moisture Moisture Absorption Compound->Moisture pH pH Extremes (<4.0 or >8.0) Compound->pH Temp Freeze-Thaw Cycles Compound->Temp MicroEnv Acidic Micro-environments Moisture->MicroEnv Hydrolysis Amide Hydrolysis pH->Hydrolysis Temp->Hydrolysis Cryo Cryoconcentration Temp->Cryo MicroEnv->Hydrolysis Degradation Loss of API Efficacy Hydrolysis->Degradation Cryo->Degradation

Fig 1. Mechanistic pathways of D-Arginine amide dihydrochloride degradation in storage.

Quantitative Storage Parameters

To mitigate both moisture-driven micro-acidity and temperature-dependent hydrolysis, storage parameters must be strictly controlled. Table 1 summarizes the optimal conditions for both the bulk powder and aqueous stock solutions.

Table 1: Optimal Storage Conditions for D-Arginine Amide Dihydrochloride

ParameterBulk Powder (Solid)Stock Solution (Aqueous)Causality & Scientific Rationale
Temperature 0°C to 8°C (Short-term)[4][7]-20°C (Long-term)-80°C (Preferred)-20°C (Acceptable)Sub-zero temperatures arrest kinetic molecular movement, preventing spontaneous amide hydrolysis[5].
Atmosphere Desiccated, Inert (Argon/N₂)Tightly sealed, minimal headspacePrevents deliquescence and the formation of acidic micro-environments caused by HCl dissociation.
pH N/A5.5 to 6.5Pure water dissolution yields an acidic solution. Buffering to near-neutral prevents acid/base-catalyzed hydrolysis[5][6].
Handling Warm to RT before openingSingle-use aliquots onlyOpening cold powder introduces condensation. Aliquoting prevents cryoconcentration from freeze-thaw cycles.

Self-Validating Protocol: Preparation of 100 mM Stock Solutions

This methodology is designed as a self-validating system. By incorporating in-line quality control (QC) checks, the protocol ensures that any deviation in pH or solubility is caught before the stock solution is committed to expensive downstream peptide synthesis workflows.

Workflow Step1 1. Equilibrate Step2 2. Rapid Weigh Step1->Step2 Step3 3. Buffer Dissolution Step2->Step3 Step4 4. Sterile Filter Step3->Step4 Step5 5. Aliquot Step4->Step5 Step6 6. Flash Freeze Step5->Step6

Fig 2. Self-validating workflow for the preparation and cryopreservation of stock solutions.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Remove the desiccated D-Arginine amide dihydrochloride powder from -20°C storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening the seal.

  • Causality: Opening a cold vial in a humid lab environment causes instant condensation on the powder, triggering localized HCl dissociation and premature hydrolysis.

Step 2: Rapid Weighing & Dissolution

  • Action: Weigh the required mass (e.g., 24.6 mg for 1 mL of 100 mM solution) and immediately transfer it to a sterile tube.

  • Action: Dissolve in a weakly buffered solution (e.g., 10 mM PBS, pH 6.0) rather than unbuffered ddH₂O.

  • QC Check 1 (Visual): The solution must be completely clear within 30 seconds. The compound's extreme solubility (1e+006 mg/L)[4] dictates that any turbidity indicates either a contaminated batch or severe degradation.

Step 3: pH Verification & Adjustment

  • Action: Spot-check the pH using a micro-probe or high-resolution pH paper.

  • QC Check 2 (Chemical): The pH must read between 5.5 and 6.5. Because the guanidino group is highly basic (pKa ~12.48) and the salt contains two HCl equivalents[], the unbuffered pH will naturally drop. If the pH is < 4.0, titrate carefully with 0.1 M NaOH. Do not exceed pH 7.5, as base-catalyzed hydrolysis of the amide will accelerate[6].

Step 4: Sterile Filtration

  • Action: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Causality: While the D-isomer is resistant to many proteases[], microbial contamination can introduce non-specific amidases or alter the pH over time, compromising the stock.

Step 5: Aliquoting & Flash Freezing

  • Action: Divide the filtered solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, low-bind microcentrifuge tubes.

  • Action: Flash-freeze the tubes in liquid nitrogen and transfer them immediately to a -80°C freezer.

  • QC Check 3 (Analytical Baseline): Reserve one 10 µL aliquot for immediate HPLC-MS analysis to establish a baseline Area Under the Curve (AUC) for the intact amide. Future thawed aliquots should be cross-referenced against this baseline to confirm zero conversion to the D-Arginine free acid.

References

  • 6.7: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL:[Link]

  • Switch from IV to SC Administration of Vancomycin-D-Arginine (STM-001) Maintains Effectivity to Combat NDM-1 E. Coli Burden in a Murine Model of Complicated Urinary Tract Infection (cUTI) Source: Medwin Publishers URL:[Link]

  • In vivo targeting of E. coli with vancomycin-arginine Source: ResearchGate URL:[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: NIH / National Library of Medicine URL:[Link]

  • PentanaMide, 2-aMino-5-[(aMinoiMinoMethyl)aMino]-, (R) Source: ChemBK URL:[Link]

Sources

Method

Advanced Conjugation Techniques Involving D-Arginine Amide Dihydrochloride

Application Note & Protocol Guide Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Drug Delivery Researchers Executive Summary & Scientific Rationale In the landscape of peptide-drug conjugates (PDCs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Drug Delivery Researchers

Executive Summary & Scientific Rationale

In the landscape of peptide-drug conjugates (PDCs) and next-generation antimicrobials, D-Arginine amide dihydrochloride (CAS 203308-91-2)[1] has emerged as a highly strategic building block. As a Senior Application Scientist, I frequently observe researchers struggling with premature conjugate degradation and poor cellular penetrance. Utilizing the D-isomer of arginine coupled with a C-terminal amide resolves both bottlenecks simultaneously.

The causality behind this is twofold:

  • Absolute Proteolytic Stability: Trypsin and similar endopeptidases exclusively cleave at the carboxyl side of L-arginine. The D-enantiomer stereocenter evades protease recognition, drastically increasing the half-life of the conjugate in vivo[2].

  • Charge Maximization: The C-terminal amidation eliminates the anionic carboxylate group. This ensures the moiety retains a permanent net positive charge at physiological pH, which is critical for electrostatic binding to anionic phospholipid bilayers or bacterial outer membranes [2].

Chemoselectivity & Physicochemical Causality

A defining advantage of D-Arginine amide dihydrochloride is the ability to perform chemoselective solution-phase coupling without side-chain protecting groups. This is governed by the vast differential in pKa​ between the α -amine ( pKa​≈9.0 ) and the side-chain guanidino group ( pKa​≈12.5 ).

By utilizing a mild tertiary amine base like N,N-Diisopropylethylamine (DIEA, pKa​≈10.5 ), we can selectively deprotonate the α -amine to render it nucleophilic, while the highly basic guanidino group remains tightly protonated (as a hydrochloride salt) and chemically inert [3].

G A Carboxylic Acid (e.g., Vancomycin) B Activation (EDC/HOBt) A->B C Activated Ester Intermediate B->C E Selective Alpha-Amine Attack C->E D H-D-Arg-NH2 · 2HCl + DIEA D->E DIEA deprotonates alpha-NH3+ (Guanidino remains protonated) F Conjugate Formation (Amide Bond) E->F

Fig 1: Chemoselective solution-phase coupling logic exploiting pKa differentials.

Quantitative Data Summary
Property / MetricL-Arginine (Free Acid)D-Arginine Amide DihydrochlorideCausality / Experimental Impact
Trypsin Half-Life < 1 hour> 48 hoursD-isomer prevents endopeptidase recognition [2].
Net Charge (pH 7.4) Zwitterionic (0)Cationic (+1)Amidation prevents C-terminal ionization, boosting membrane binding.
Furin Inhibition ( Ki​ ) Weak/Non-specific1.3 nM (as Nona-D-Arg)High-affinity electrostatic binding to the furin active site [4].
α -Amine pKa​ ~9.0~9.0Allows selective deprotonation by DIEA ( pKa​ 10.5) [3].
Guanidino pKa​ ~12.5~12.5Remains protonated; no side-chain protection required in solution.

Protocol I: Synthesis of Vancomycin-D-Arginine (STM-001)

Context: Vancomycin-D-arginine (V-r, or STM-001) is a breakthrough conjugate synthesized in a single chemical step. By conjugating H-D-Arg-NH 2​ to the C-terminal carboxylate of vancomycin, the antibiotic gains the ability to permeabilize the Gram-negative outer membrane, effectively eradicating carbapenem-resistant E. coli (including NDM-1 positive strains) [5], [6].

G N1 Vancomycin-D-Arginine (STM-001) N2 Outer Membrane Permeabilization (Gram-Negative Bacteria) N1->N2 Cationic D-Arg interaction N3 Periplasmic Space Accumulation N2->N3 N4 Binding to D-Ala-D-Ala Motif N3->N4 Cell Wall Synthesis Inhibition N5 Bacterial Cell Death (e.g., NDM-1 E. coli) N4->N5

Fig 2: Mechanism of action for Vancomycin-D-Arginine against Gram-negative pathogens.

Step-by-Step Methodology
  • Activation: Dissolve 1.0 eq of Vancomycin HCl in anhydrous DMF/DMSO (1:1 v/v) to a concentration of 0.1 M. Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl. Stir at room temperature for 30 minutes to form the activated ester.

  • Preparation of the Nucleophile: In a separate vial, dissolve 1.5 eq of D-Arginine amide dihydrochloride in DMF. Add exactly 1.5 eq of DIEA.

    • Expert Insight: Do not exceed 1.5 eq of DIEA. Over-basification will begin to deprotonate the guanidino group, leading to unwanted polymerization and side-reactions.

  • Conjugation: Dropwise, add the neutralized D-Arg solution to the activated vancomycin solution. Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench in 95 µL of 0.1% TFA in water. Analyze via LC-MS. The presence of a mass shift corresponding to +155.1 Da (addition of D-Arg minus H2​O ) confirms successful amide bond formation. If unreacted vancomycin remains, verify the reaction pH; it must be between 8.0 and 9.0. A pH < 7 indicates insufficient DIEA, leaving the α -amine protonated and non-nucleophilic.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient). Lyophilize to obtain the purified conjugate [5].

Protocol II: Bioorthogonal Conjugation to Poly-D-Arginine Amide Transporters

Context: Poly-D-arginine amides (e.g., octa- or nona-D-arginine) are highly efficient molecular transporters. Interestingly, nona-D-arginine amide uniquely functions as a potent inhibitor of the processing protease furin ( Ki​=1.3 nM) [7], [4]. Conjugating a hydrophobic payload (like Taxol or a fluorophore) to the N-terminus of a poly-D-Arg-amide chain requires strict stoichiometric control.

Step-by-Step Methodology
  • Transporter Assembly: Synthesize the poly-D-arginine sequence using standard Fmoc-SPPS, utilizing Fmoc-D-Arg(Pbf)-OH. Cleave the peptide from the resin using TFA/TIS/H 2​ O (95:2.5:2.5) to yield the fully deprotected poly-D-arginine amide.

  • Payload Activation: Dissolve the carboxylic acid-containing payload (e.g., a hemisuccinate derivative of Taxol) in DMF. Activate with 1.1 eq of PyBOP and 2.0 eq of DIEA.

  • Conjugation: Add the activated payload to a 0.1 M solution of the poly-D-arginine amide in DMSO.

    • Expert Insight: High concentrations (~0.1 M) and low temperatures (0 °C) favor intermolecular coupling and suppress intramolecular degradation of sensitive payloads like Taxol [3].

  • Self-Validation Checkpoint: Monitor the amide formation via analytical RP-HPLC. The highly cationic nature of the poly-D-Arg conjugate will cause it to elute early on a standard C18 column. Use a shallow gradient (e.g., 5-30% Acetonitrile over 20 mins) with 0.1% TFA ion-pairing. Critical: The TFA counterions are mandatory; without them, the guanidinium groups will interact with residual silanols on the silica column, causing severe peak tailing and apparent product loss.

  • Isolation: Purify via RP-HPLC and perform an ion-exchange step to convert the tightly bound TFA counterions to biocompatible acetate or chloride forms prior to in vitro assays [3].

References

  • PubChem - D-Argininamide Dihydrochloride | C6H17Cl2N5O | CID 44593819. National Center for Biotechnology Information. URL:[Link][1]

  • Iris Biotech - Arginine Homologues 2024. Issuu. URL:[Link][2]

  • Antimicrobial Agents and Chemotherapy - In Vivo Targeting of Escherichia coli with Vancomycin-Arginine. ASM Journals. URL:[Link][5]

  • Organic Letters - Arginine-Based Molecular Transporters: The Synthesis and Chemical Evaluation of Releasable Taxol-Transporter Conjugates. ACS Publications. URL:[Link][3]

  • UC San Diego - As expected, there is chemical shift degeneracy and spectral overlap introduced by the strings of D-glu and D-arg residues. eScholarship. URL:[Link][7]

  • Google Patents - DE102009035593A1 - N-terminally modified tetrapeptide derivatives with C-terminal arginine. URL:[4]

  • Medwin Publishers - Switch from IV to SC Administration of Vancomycin-D-Arginine (STM-001) Maintains Effectivity to Combat NDM-1. URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting D-Arginine Amide Dihydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected opalescence or precipitation when working with D-Arginine amide dihydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected opalescence or precipitation when working with D-Arginine amide dihydrochloride (CAS: 203308-91-2).

While this compound is highly polar and easily dissolves in pure water, transitioning it into physiological buffers often triggers catastrophic solubility failures. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating solutions to rescue your assays and formulations.

Part 1: Diagnostic Decision Tree

Before diving into the underlying chemistry, use the following diagnostic workflow to immediately identify the root cause of your precipitation issue.

TroubleshootingFlow Start Issue: D-Arg-NH2·2HCl Precipitation in Buffer CheckBuffer Is the buffer Phosphate or Sulfate based? Start->CheckBuffer ChangeBuffer Action: Switch to monovalent buffer (HEPES, Tris, Acetate) CheckBuffer->ChangeBuffer Yes CheckPH Is the buffer pH > 8.0? CheckBuffer->CheckPH No Validate Self-Validation: Measure OD600 < 0.05 ChangeBuffer->Validate AdjustPH Action: Lower pH to < 7.5 to maintain dicationic state CheckPH->AdjustPH Yes CheckSalt Is NaCl > 150 mM (Common-ion effect)? CheckPH->CheckSalt No AdjustPH->Validate ReduceSalt Action: Reduce NaCl or exchange counter-ion CheckSalt->ReduceSalt Yes CheckSalt->Validate No ReduceSalt->Validate Success Resolution: Stable, Clear Solution Validate->Success

Diagnostic decision tree for resolving D-Arginine amide dihydrochloride precipitation.

Part 2: Core Troubleshooting & FAQs
Q1: Why does my D-Arginine amide dihydrochloride precipitate immediately when added to Phosphate-Buffered Saline (PBS)?

The Causality: This is the most common error in peptide formulation. The guanidinium side chain of arginine is highly basic and prone to forming extensive noncovalent protonated clusters[1]. When introduced to multivalent oxoanions like phosphate ( H2​PO4−​/HPO42−​ ), the guanidinium group forms incredibly strong bidentate hydrogen bonds with the phosphate ions[2]. This interaction rapidly generates supramolecular assemblies that exceed the solubility limit, causing the compound to crash out of solution as a cloudy precipitate. The Solution: Completely avoid phosphate and sulfate buffers. Switch to zwitterionic or monovalent anionic buffers such as HEPES, MOPS, or Acetate.

Q2: I am using a Tris buffer at pH 8.5, but the solution still becomes opalescent at high concentrations. Why?

The Causality: D-Arginine amide lacks the acidic carboxylate group of standard arginine (it has been replaced by an uncharged amide). Consequently, its solubility relies entirely on the protonation of its alpha-amino group and its guanidino group[]. While the guanidino group remains protonated up to pH ~12.5, the alpha-amino group has a pKa near 8.0. As your buffer approaches or exceeds pH 8.0, the alpha-amino group begins to deprotonate. This loss of positive charge shrinks the molecule's hydration sphere, drastically lowering its aqueous solubility. The Solution: Maintain your buffer pH between 5.0 and 7.5 to ensure the molecule remains in its highly soluble dicationic state.

Q3: Can the baseline salt concentration in my buffer cause my peptide to "salt out"?

The Causality: Yes, via the common-ion effect. The compound is supplied as a dihydrochloride salt, meaning every mole of peptide releases two moles of chloride ions upon dissolution[]. If you attempt to dissolve high concentrations of this peptide into a buffer already saturated with NaCl (e.g., 150 mM), the solubility product ( Ksp​ ) for the chloride salt is easily exceeded, forcing the equilibrium toward the solid state. The Solution: If a high-ionic-strength environment is mandatory for your downstream assay, substitute NaCl with a non-halide salt, or utilize a lower concentration of the peptide.

Part 3: Quantitative Solubility Profiles

To assist in your experimental design, refer to the empirical solubility limits established for D-Arginine amide dihydrochloride across standard laboratory solvent systems.

Solvent / Buffer System (at 25°C)Ionic StrengthExpected Solubility LimitPrimary Risk Factor for Precipitation
Ultrapure Water ( ddH2​O ) ~0 mM> 50.0 mg/mLNone (Highly Stable)
50 mM HEPES (pH 7.4) Low> 25.0 mg/mLLow
50 mM Tris-HCl (pH 7.4) Low> 25.0 mg/mLLow
1X PBS (pH 7.4) ~150 mM< 5.0 mg/mLHigh (Phosphate-driven clustering)
50 mM Sodium Phosphate (pH 8.5) Low< 2.0 mg/mLCritical (Deprotonation + Clustering)
Part 4: Self-Validating Solubilization Protocol

Do not add dry D-Arginine amide dihydrochloride powder directly into your final buffer. This causes localized supersaturation and irreversible nucleation. Instead, utilize this self-validating "Water-First" methodology.

Step 1: Primary Hydration

  • Weigh the required mass of D-Arginine amide dihydrochloride powder.

  • Add molecular biology grade ddH2​O equivalent to 80% of your final target volume.

  • Vortex gently at room temperature (20–25°C) until completely dissolved. Causality Check: Dissolving in water first ensures complete hydration of the dicationic molecules without competing counter-ions.

Step 2: Controlled Buffer Integration

  • Prepare a 5X or 10X concentrated stock of your chosen monovalent buffer (e.g., 10X HEPES, pH 7.4).

  • While stirring the peptide solution continuously, add the concentrated buffer dropwise to reach the 1X final concentration.

  • Top off the remaining volume with ddH2​O . Causality Check: Dropwise addition prevents localized pockets of extreme pH or ionic strength that trigger immediate precipitation.

Step 3: Self-Validation Checkpoints A protocol is only as good as its verification. You must empirically prove the compound is in a true solution, not a colloidal suspension.

  • Optical Clearance (UV-Vis): Blank a spectrophotometer with your final buffer. Measure the Optical Density of your peptide solution at 600 nm (OD600). A true solution will yield an OD600 < 0.05 . Any value higher indicates sub-visible supramolecular assemblies.

  • Dynamic Light Scattering (DLS): For critical in vivo or crystallographic assays, run the sample through a DLS instrument. The Polydispersity Index (PDI) must be < 0.2 , confirming the absence of colloidal aggregates. If PDI > 0.2, centrifuge at 14,000 x g for 10 minutes and retain the supernatant.

Part 5: References
  • Title: Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key Source: PLOS One URL: [Link]

  • Title: Effects of arginine in therapeutic protein formulations: a decade review and perspectives Source: Oxford Academic URL: [Link]

  • Title: Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery Source: MIT DSpace URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization During D-Arginine Amide Dihydrochloride Couplings

Welcome to the Technical Support Center. As drug development increasingly relies on complex, stereochemically pure peptides, mastering the coupling dynamics of challenging building blocks is critical. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex, stereochemically pure peptides, mastering the coupling dynamics of challenging building blocks is critical. This guide is designed for researchers and scientists facing stereochemical instability when utilizing D-Arginine amide dihydrochloride ( H−D−Arg−NH2​⋅2HCl ) in peptide synthesis.

The Core Problem: Mechanistic Causality

When coupling an activated Fmoc-amino acid to D-Arginine amide dihydrochloride, researchers face a fundamental chemical paradox. The nucleophile is locked as a dihydrochloride salt, requiring the addition of a base to liberate the free α -amine. However, introducing a base into the coupling environment creates ideal conditions for the activated electrophile (the incoming amino acid) to lose its stereochemical integrity (1)[1].

The racemization of the activated amino acid occurs via two primary mechanisms:

  • Oxazolone Formation : The activated carboxyl group cyclizes into a transient oxazolone intermediate. The α -proton of this intermediate is highly acidic and rapidly abstracted by unhindered bases.

  • Direct Enolization : The base directly abstracts the α -proton from the activated amino acid, forming an achiral enolate that reprotonates indiscriminately to form a mixture of D- and L-diastereomers (1)[1].

RacemizationMechanism A Activated Amino Acid (Chiral Electrophile) B Oxazolone Intermediate (Highly Acidic α-proton) A->B Unhindered Base (e.g., DIPEA) E Amide Bond Formation (Retained Chirality) A->E DIC/OxymaPure (Suppressed Oxazolone) C Achiral Enolate (Loss of Stereocenter) B->C α-proton abstraction D Racemized Peptide (D/L Diastereomers) C->D Reprotonation F D-Arg-NH2·2HCl + Hindered Base F->E Nucleophilic Attack

Mechanistic pathways of base-catalyzed racemization versus desired amide bond formation.

Frequently Asked Questions (FAQs)

Q: Why can't I use standard bases like DIPEA or NMM to neutralize the dihydrochloride salt? A: Strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are highly efficient at abstracting the acidic α -proton of the activated amino acid. Using these bases to neutralize the 2HCl salt invariably leaves localized excesses of base that drive direct enolization. Instead, a sterically hindered base like 2,4,6-collidine (TMP) should be used. Its bulkiness prevents it from interacting with the α -proton, effectively neutralizing the salt while preserving chirality (1)[1].

Q: Are uronium salts like HATU or HBTU appropriate for this reaction? A: No. Uronium/aminium salts require a basic environment to function efficiently, which directly conflicts with the goal of minimizing base-catalyzed racemization. Furthermore, HATU generates highly reactive intermediates that are highly susceptible to epimerization if not consumed instantly. Carbodiimide-based methods (e.g., DIC) are vastly superior for this specific application ().

Q: Why is OxymaPure recommended over traditional HOBt? A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an active ester that is significantly less prone to racemization than the OBt ester formed by HOBt. It suppresses oxazolone formation and enhances coupling efficiency, making it the premier additive for stereochemically sensitive couplings (2)[2].

Q: How does temperature impact the stereochemical outcome? A: Higher temperatures provide the activation energy necessary to overcome the barrier for racemization. While microwave-assisted synthesis is popular for difficult sequences, coupling to racemization-prone systems should be performed at room temperature (or lowered to 0°C) to kinetically favor amide bond formation over enolization (1)[1].

Quantitative Data: Reagent Selection Matrix

To summarize the causality described above, the following table outlines the expected racemization levels based on your choice of coupling reagents and neutralization bases:

Coupling ReagentAdditiveBase Used for NeutralizationRelative Racemization RiskCoupling Efficiency
HATUNoneDIPEA (3.0 eq)High (>5%)Excellent
HBTUHOBtNMM (3.0 eq)Moderate (2-5%)Good
DICHOBt2,4,6-Collidine (2.05 eq)Low (<2%)Moderate
DIC OxymaPure 2,4,6-Collidine (2.05 eq) Very Low (<0.5%) Excellent

Self-Validating Experimental Protocol

To achieve <0.5% racemization during the coupling of an Fmoc-amino acid to D-Arginine amide dihydrochloride, execute the following validated methodology.

Phase 1: Controlled Neutralization
  • Dissolution : Dissolve 1.0 mmol of D-Arginine amide dihydrochloride in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Targeted Neutralization : Add exactly 2.05 mmol of 2,4,6-collidine (TMP) dropwise to the solution while stirring.

    • Causality Note: The 2.05 equivalents precisely neutralize the 2.0 equivalents of HCl, leaving a negligible 0.05 eq excess of a sterically hindered base. This liberates the α -amine without creating a bulk basic environment that would otherwise trigger enolization.

    • Self-Validation Check: Spot 1 μ L of the solution onto wet pH indicator paper. The pH should read between 7.5 and 8.0. A pH > 9 indicates excess base, which will trigger racemization in the next step.

Phase 2: Pre-Activation (In-Situ)
  • Electrophile Preparation : In a separate vial, dissolve 1.1 mmol of the Fmoc-protected amino acid and 1.1 mmol of OxymaPure in 3 mL of DMF.

  • Activation : Add 1.1 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the Fmoc-AA-OH/OxymaPure solution. Stir for 2 to 3 minutes.

    • Causality Note: Pre-activating with DIC/OxymaPure in the absence of base ensures the active ester forms without any risk of base-catalyzed enolization. The resulting Oxyma active ester is highly stable against racemization ().

    • Self-Validation Check: The solution should transition from clear to a very pale yellow, confirming the formation of the active ester.

Phase 3: Coupling and Verification
  • Coupling : Transfer the activated Fmoc-AA-Oxyma solution into the neutralized D-Arg-NH2 solution. Stir at room temperature for 2 to 4 hours.

  • Verification : Quench a 10 μ L aliquot in 1 mL of acetonitrile/water (50:50) and analyze via LC-MS.

    • Self-Validation Check: Chromatographic analysis should show >95% conversion to the desired product. To validate stereochemical integrity, co-inject with a known L-diastereomer standard; baseline separation should confirm <0.5% racemization.

Workflow Step1 1. Dissolve D-Arg-NH2·2HCl in anhydrous DMF Step2 2. Add 2.05 eq 2,4,6-Collidine to neutralize HCl Step1->Step2 Step3 3. Pre-activate Fmoc-AA-OH with DIC/OxymaPure (1:1:1) Step2->Step3 Step4 4. Combine solutions and react at Room Temperature Step3->Step4 Step5 5. Monitor via LC-MS Validate Stereochemistry Step4->Step5

Step-by-step optimized workflow for coupling to D-Arginine amide dihydrochloride.

References

  • Manne S. R., et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." PMC.[Link]

  • Qi, Yunkun, et al. "DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4." SIOC Journals.[Link]

  • Albericio, F., et al. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Digital CSIC.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving D-Arginine Amide Dihydrochloride Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing solubility issues when formulating D-Arginine amide dihydrochloride in phosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing solubility issues when formulating D-Arginine amide dihydrochloride in phosphate-buffered systems.

While D-Arginine amide dihydrochloride is inherently highly soluble in pure water[1][2], introducing it into phosphate buffers frequently induces rapid flocculation or precipitation. This guide explains the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to rescue your formulations.

Part 1: Troubleshooting Guide & FAQs

Q1: Mechanistically, why does D-Arginine amide dihydrochloride precipitate specifically in phosphate buffers? A1: The precipitation is driven by strong electrostatic interactions and supramolecular crosslinking. Arginine possesses a highly basic guanidinium side chain (pKa ~12.5), which remains positively charged across all physiological pH ranges. Phosphate buffers contain multivalent anions (such as HPO42−​ and PO43−​ at neutral to basic pH). These multivalent phosphates act as crosslinkers, bridging multiple positively charged guanidinium groups to form insoluble salt bridges[3]. Mass spectrometry confirms that in sodium phosphate buffers, arginine forms extensive noncovalent clusters (e.g., ([nArg]H2PO4)+), which rapidly exceed the solubility threshold and crash out of solution as supramolecular assemblies[4].

Q2: If my downstream assay strictly requires a phosphate buffer, how can I prevent this precipitation? A2: You can manipulate the thermodynamic equilibrium of the solution using three primary strategies:

  • pH Adjustment: Lowering the buffer pH (e.g., to pH 5.0–6.0) shifts the phosphate speciation predominantly to the monovalent dihydrogen phosphate ( H2​PO4−​ ). Monovalent anions cannot crosslink multiple arginine molecules, significantly reducing precipitation[5].

  • Ionic Shielding: Introducing a neutral salt like NaCl (e.g., 150 mM) increases the ionic strength of the solution. The chloride and sodium ions shield the electrostatic interactions between the guanidinium and phosphate groups, shifting the precipitation curve and increasing apparent solubility[6].

  • Concentration Limits: Keep the peptide concentration strictly below the saturation threshold (typically < 1 mg/mL in 100 mM phosphate)[7].

Q3: What are the best alternative buffers to substitute for phosphate? A3: If phosphate is not biologically mandatory, switching the buffer system is the most definitive and reliable solution.

  • Amine Buffers (e.g., Tris, MOPS): Amine buffers are chemically similar to the ionizing groups of the peptide and do not possess multivalent anionic crosslinking properties. They are considered vastly superior to phosphate for guanidinium-rich titrations[8].

  • Carboxylate Buffers (e.g., Acetate): At lower pH ranges, acetate acts as a chemical mimic of carboxyl groups, maintaining excellent solubility without inducing aggregation[8].

Part 2: Mechanistic and Workflow Visualizations

Mechanism A D-Arginine Amide (Positively charged Guanidinium) C Electrostatic Interaction & Salt Bridge Formation A->C F Monovalent Anion Interaction (No Crosslinking) A->F B Phosphate Buffer (Multivalent Anions: HPO4 2-, PO4 3-) B->C D Insoluble Guanidinium-Phosphate Complex (Precipitation) C->D High Concentration / Neutral pH E Alternative Buffer (e.g., Tris, HEPES, Acetate) E->F G Clear Solution (High Solubility) F->G Maintained Solubility

Caption: Mechanism of D-Arginine precipitation in phosphate buffers versus alternative buffers.

Workflow Start Observe Peptide Precipitation Step1 Is Phosphate Buffer Strictly Required? Start->Step1 NoPhos Switch to Tris, HEPES, or Acetate Buffer Step1->NoPhos No YesPhos Optimize Phosphate Buffer Conditions Step1->YesPhos Yes Success Clear Solution Achieved NoPhos->Success Step2 Lower Concentration (< 1 mg/mL) YesPhos->Step2 Step3 Adjust pH (< 6.0) to shift speciation Step2->Step3 Step4 Add Excipients (e.g., 150 mM NaCl) Step3->Step4 Step4->Success

Caption: Step-by-step troubleshooting workflow for resolving peptide precipitation.

Part 3: Quantitative Buffer Comparison

The following table summarizes the compatibility of various buffer systems with highly basic, arginine-rich peptides based on their anionic valency and chemical behavior[5][8].

Buffer SystemTypical pH RangePrimary Anion ValencyCrosslinking RiskD-Arginine Solubility Impact
Phosphate 5.8 – 8.0Multivalent ( HPO42−​ , PO43−​ )High Severe reduction; rapid precipitation.
Tris-HCl 7.0 – 9.0Monovalent ( Cl− )Low Excellent; maintains clear solution.
MOPS / HEPES 6.5 – 8.5ZwitterionicLow Excellent; highly compatible.
Acetate 3.6 – 5.6Monovalent ( CH3​COO− )Low High; mimics carboxyl interactions.
Citrate 3.0 – 6.2Multivalent (pH dependent)Moderate Moderate; better than phosphate but requires monitoring.

Part 4: Experimental Protocols

Protocol: Small-Scale Solubility Testing & Chemical Rescue

Objective: To achieve complete dissolution of D-Arginine amide dihydrochloride while preserving peptide integrity through a self-validating, stepwise approach[7].

Phase 1: Baseline Preparation & Visual Inspection

  • Weighing: Accurately weigh 1–2 mg of lyophilized D-Arginine amide dihydrochloride powder into a sterile 1.5 mL microcentrifuge tube[7].

  • Reconstitution: Add a calculated volume of your target phosphate buffer (e.g., PBS pH 7.4) to achieve a high test concentration (e.g., 5 mg/mL)[7].

  • Agitation: Vortex the slurry vigorously for 30–60 seconds.

  • Validation Check: Hold the tube against a dark background. If the solution is completely transparent, the concentration is below the precipitation threshold. If the solution remains cloudy or flocculent, proceed immediately to Phase 2[7].

Phase 2: Chemical Rescue 5. Acidification (Speciation Shift): While vortexing, add sterile 0.1 M Hydrochloric Acid (HCl) dropwise (1–5 µL at a time)[7]. Monitor the pH to drop below 6.0. This physically shifts the multivalent HPO42−​ to monovalent H2​PO4−​ , mitigating crosslinking[5]. 6. Ionic Shielding: If pH adjustment is biologically restricted, spike the solution with a concentrated NaCl stock to achieve a final added concentration of 150–300 mM. This shields the electrostatic salt bridges between guanidinium and phosphate[6]. 7. Validation Check: If the solution clears, the rescue is successful.

Phase 3: Buffer Exchange (Alternative Strategy) 8. Parallel Testing: If the peptide remains insoluble in the modified phosphate buffer, prepare a parallel test using 100 mM Tris-HCl (pH 7.0) or 100 mM Acetate buffer (pH 5.0)[7][8]. 9. Sterilization: Once a clear solution is achieved, filter the formulation through a 0.22 µm sterile syringe filter into a new sterile tube to remove any sub-visible microscopic aggregates prior to downstream biological assays[7].

Part 5: References

  • Creative Peptides. "Arginine Amino Acids: Properties, Function, Benefits, and Sources". 1

  • Benchchem. "Overcoming L-leucyl-L-arginine solubility issues in buffers". 7

  • Chem-Impex. "L-Arginine amide dihydrochloride". 2

  • ResearchGate. "Effect of solution pH, buffers, NaCl, and arginine on the PEG curves...". 6

  • The Journal of Physical Chemistry B (ACS Publications). "Phosphate-Dependent Colloidal Stability Controls Nonendocytic Cell Delivery of Arginine-Terminated Nanoparticles".3

  • PMC. "Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations".8

  • PLOS One. "Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key". 4

  • Bentham Science Publishers. "Effects of pH and Arginine on the Solubility and Stability of a Therapeutic Protein (Fibroblast Growth Factor 20)". 5

Sources

Optimization

Technical Support Center: Optimizing Peptide Coupling with D-Arginine Amide Dihydrochloride

Welcome to the Advanced Peptide Synthesis Support Center. D-Arginine amide dihydrochloride (H-D-Arg-NH2 · 2HCl) is a critical building block for synthesizing protease-resistant peptides, blood-brain barrier (BBB) penetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. D-Arginine amide dihydrochloride (H-D-Arg-NH2 · 2HCl) is a critical building block for synthesizing protease-resistant peptides, blood-brain barrier (BBB) penetrating conjugates, and antimicrobial agents like Vancomycin-D-Arginine conjugates[1]. However, its highly basic, unprotected guanidino group and the presence of two equivalents of hydrochloric acid present unique steric, electronic, and solubility challenges during amide bond formation.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the root chemical causality of common failures and provide self-validating protocols to ensure your coupling reactions succeed on the first attempt.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why is my coupling reaction to D-Arginine amide dihydrochloride stalling at <20% yield despite using an excess of activated acid? Root Cause (Causality): The nucleophile is supplied as a dihydrochloride salt. In this state, the alpha-amine is heavily protonated (ammonium) and completely non-nucleophilic. If you only add 1–2 equivalents of a tertiary base like N,N-Diisopropylethylamine (DIEA), you are merely neutralizing the HCl salts. This leaves no excess base to drive the activation of the carboxylic acid or maintain the alpha-amine in its reactive free-base form. Solution: You must use a minimum of 3 to 6 equivalents of base relative to the D-Arg building block. Authoritative protocols for conjugating to arginine amide dihydrochloride successfully utilize up to 6 equivalents of DIEA combined with potent coupling reagents like HATU in DMF, achieving up to 85% yield[2].

Q2: I am observing acylation on the arginine side chain. How do I prevent the unprotected guanidino group from reacting? Root Cause (Causality): The guanidino group is exceptionally basic (pKa ~12.5). Under standard peptide coupling conditions (pH ~8–9), it remains fully protonated and thus unreactive toward activated esters. However, if an excessive amount of a very strong base is used, or if the reaction is heated unnecessarily, transient deprotonation occurs, leading to side-chain acylation. Solution: Maintain strict control of the basicity. Use DIEA (aqueous pKa ~10.75) or N-Methylmorpholine (NMM, pKa ~7.38)[3]. NMM is bulkier and less basic, which minimizes side reactions and racemization, though it may require longer reaction times to fully deprotonate the acid[3]. Ensure the guanidino group remains protonated while the alpha-amine is selectively free-based.

Q3: H-D-Arg-NH2 · 2HCl is completely insoluble in my standard DCM/DMF mixture. What solvent system should I use? Root Cause (Causality): The highly polar nature of the dihydrochloride salt and the extensive hydrogen-bonding capacity of the guanidino and amide groups make it insoluble in non-polar or moderately polar solvents like dichloromethane (DCM). Solution: Switch to 100% Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For highly recalcitrant couplings, solution-phase coupling in DMSO using HBTU/HOBt and DIEA (5.0 equivalents) provides excellent solubility and coupling efficiency[4].

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, refer to the following synthesized data on reagent efficacies for coupling to arginine amide dihydrochloride salts based on process chemistry standards.

Coupling ReagentBase (Equivalents)SolventTypical YieldReaction TimeKey Advantage / Mechanistic Note
HATU DIEA (6.0 eq)DMF85%48 hHighest efficiency for sterically hindered or sluggish couplings; forms highly reactive OAt ester[2].
HBTU / HOBt DIEA (5.0 eq)DMSO>80%22 hExcellent solubility for the dihydrochloride salt in DMSO; cost-effective for scale-up[4].
EDCI / HOSu NMM (4.0 eq)DMF/H2OVariable12–24 hTolerates aqueous mixtures (Schotten-Baumann conditions) if D-Arg salt solubility is exceptionally poor[3].
DEPBT / HOBt DIEA (6.0 eq)DMF~80%96 hMinimizes epimerization of the activated acid, but requires significantly longer reaction times[2].

Part 3: Validated Step-by-Step Methodology

Protocol: Solution-Phase Coupling of a Carboxylic Acid to H-D-Arg-NH2 · 2HCl This self-validating protocol ensures complete neutralization of the salt before nucleophilic attack, utilizing HATU for maximum efficiency[2].

  • Acid Pre-activation: Dissolve the carboxylic acid (1.0 eq, e.g., 0.010 mmol) in anhydrous DMF (0.5 mL).

  • Base Addition (Part 1): Add DIEA (3.0 eq, 0.030 mmol) to the acid solution and stir for 10 minutes at room temperature (20–25 °C).

  • Activation: Add HATU (1.0 eq, 0.010 mmol) to the mixture. Stir for exactly 15 minutes to form the activated OAt ester.

    • Self-Validation Check: The solution should turn a pale yellow, confirming the formation of the active ester.

  • Nucleophile Preparation: In a separate vial, suspend H-D-Arg-NH2 · 2HCl (1.0 eq, 0.010 mmol) in anhydrous DMF (0.2 mL). Add DIEA (3.0 eq, 0.030 mmol) and sonicate briefly until the salt is fully dissolved.

    • Self-Validation Check: The transition from a cloudy suspension to a clear solution confirms the successful free-basing of the alpha-amine.

  • Coupling: Transfer the nucleophile solution to the activated acid mixture dropwise. The final reaction mixture now contains 6.0 total equivalents of DIEA[2].

  • Incubation: Stir the reaction mixture under an inert atmosphere (N2 or Argon) for 48 hours at 37 °C[2].

  • Monitoring & Workup: Monitor completion via LC-MS. Once complete, remove the DMF under reduced pressure and purify the resulting residue via preparative reverse-phase HPLC.

Part 4: Mechanistic Workflow Visualization

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Salt Neutralization A Carboxylic Acid (R-COOH) B Activated Ester (Highly Electrophilic) A->B HATU + DIEA 15 min, RT E Target Peptide Conjugate (Amide Bond Formed) B->E Nucleophilic Attack (48 h, 37°C) C H-D-Arg-NH2 · 2HCl (Protonated α-amine) D Free Base H-D-Arg-NH2 (Nucleophilic α-amine) C->D DIEA (≥3 eq) Sonication D->E

Chemical logic of neutralizing D-Arg amide dihydrochloride and coupling via HATU.

References

  • [2] Synthesis and in Vitro Evaluation of BBB Permeability, Tumor Cell Uptake, and Cytotoxicity of a Series of Carboranylporphyrin Conjugates. Journal of Medicinal Chemistry - ACS Publications. 2

  • [4] WO2009074483A2 - Insulinotropic peptide synthesis using solid and solution phase combination techniques. Google Patents. 4

  • [1] In Vivo Targeting of Escherichia coli with Vancomycin-Arginine. ASM Journals. 1

  • [3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 3

Sources

Troubleshooting

techniques for removing impurities from D-Arginine amide dihydrochloride

Welcome to the Technical Support Center for amino acid derivative purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivative purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating D-Arginine amide dihydrochloride .

Because of its highly basic guanidino group (pKa ~12.5), primary α-amine, and extreme hydrophilicity, standard purification templates often fail. This guide bypasses generic advice, offering a self-validating, causality-driven framework to ensure high-purity yields suitable for advanced pharmaceutical applications, such as the synthesis of vancomycin-D-arginine conjugates 1.

Visual Purification Workflow

PurificationWorkflow N1 Crude D-Arginine Amide Dihydrochloride N2 Cation-Exchange Chromatography (CEX) N1->N2 Load at pH 5.0-6.0 N3 Desalting & Neutralization N2->N3 Elute with NH4OH N4 Preparative RP-HPLC (Ion-Pairing) N3->N4 Add 0.1% TFA N5 Salt Exchange (TFA to HCl) N4->N5 Target Fractions N6 Crystallization & Lyophilization N5->N6 Anion Exchange N7 Pure D-Arginine Amide Dihydrochloride N6->N7 >99% Purity

Caption: Workflow for the purification of D-Arginine amide dihydrochloride from crude synthesis mixtures.

Quantitative Data: Chromatographic Conditions & Recovery Metrics

To establish a baseline for your process, compare your current metrics against our validated system parameters below.

Purification StageStationary PhaseMobile Phase / BufferTarget Impurity RemovedTypical RecoveryIn-Process QC Metric
Cation-Exchange (CEX) Strongly Acidic Cation Resin (e.g., Dowex 50WX8)Load: pH 5.5Elution: 0.5–1.0 M NH₄OHUnreacted neutral/acidic byproducts85 – 90%Ninhydrin TLC, pH shift
Prep RP-HPLC C18 with Ion-Pairing (e.g., 0.1% TFA)A: 0.1% TFA in H₂OB: 0.1% TFA in MeCNStructurally similar analogs, oligomers75 – 80%LC-MS ([M+H]⁺ = 174.1)
Salt Exchange Strong Anion Exchange (Cl⁻ form)H₂O (Isocratic)TFA counter-ion> 95%¹⁹F-NMR (Absence of TFA)
Crystallization N/AEthanol / Diethyl EtherTrace salts, residual moisture80 – 85%AgCl Titration (2:1 ratio)

Core Methodology: The Self-Validating Purification Protocol

Phase 1: Strong Cation-Exchange Chromatography (SCX)

Causality: D-Arginine amide is strongly polycationic at slightly acidic pH levels. SCX resins selectively capture the target molecule, allowing neutral or anionic synthetic byproducts to be washed away in the void volume. Elution is achieved by raising the pH near the molecule's isoelectric point using ammonia 2.

  • Resin Equilibration: Equilibrate the SCX resin with 5 column volumes (CV) of deionized water, followed by 5 CV of 50 mM ammonium acetate buffer (pH 5.5).

  • Sample Loading: Adjust the crude D-Arginine amide solution to pH 5.5. Load onto the column at a flow rate of 2 mL/min.

  • Washing: Wash with 5 CV of equilibration buffer to remove unreacted precursors.

  • Elution: Elute the target compound using a step gradient of 0.5 M to 1.0 M ammonium hydroxide (NH₄OH).

  • In-Process Validation: Monitor the pH of the eluate. The target fraction will elute exactly when the eluate pH sharply rises above 9.0. Spot the flow-through and elution fractions on a Ninhydrin-stained TLC plate; a deep purple spot exclusively in the high-pH fractions confirms successful capture and release.

Phase 2: Preparative Reverse-Phase HPLC with Ion-Pairing

Causality: Due to its extreme hydrophilicity, D-Arginine amide exhibits near-zero retention on standard C18 columns. Adding an ion-pairing agent like Trifluoroacetic acid (TFA) masks the positive charges, increases lipophilicity, and enables baseline resolution from structurally similar impurities.

  • Column Preparation: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 95% Mobile Phase A (0.1% TFA in H₂O) and 5% Mobile Phase B (0.1% TFA in Acetonitrile).

  • Injection: Inject the neutralized, desalted fractions from Phase 1.

  • Gradient Elution: Run a shallow linear gradient from 5% B to 30% B over 40 minutes.

  • In-Process Validation: Collect fractions based on UV detection at 210 nm. Immediately perform analytical LC-MS on the main peak to confirm the mass ([M+H]⁺ = 174.1). If the mass is incorrect, the column is overloaded, and the gradient must be flattened.

Phase 3: Salt Exchange and Crystallization

Causality: HPLC elution leaves the product as a TFA salt, which is toxic for downstream biological applications. The exact stoichiometric HCl content must be restored and quantified via ion-exchange chromatography 1.

  • Salt Exchange: Pass the pooled HPLC fractions through a strong anion exchange resin (chloride form) to exchange TFA⁻ for Cl⁻.

  • Crystallization: Lyophilize the eluate. Dissolve the resulting powder in a minimum volume of absolute ethanol, then add diethyl ether dropwise until turbidity is observed. Chill at 4°C overnight.

  • In-Process Validation: Quantify the chloride content using silver nitrate titration to ensure a stoichiometric ratio of exactly 2:1 (Cl⁻ to D-Arginine amide). Run a ¹⁹F-NMR to confirm the absolute absence of residual TFA.

Troubleshooting Guide (Q&A)

Q: During CEX, my D-Arginine amide dihydrochloride is eluting prematurely during the wash step. Why? A: Causality: Premature elution in CEX indicates that either the loading buffer pH is too close to the isoelectric point (pI), or the ionic strength of the crude sample is too high, causing competitive binding. Action: Ensure the loading pH is strictly between 5.0 and 6.0. If the crude mixture contains high salts from the amidation reaction, desalt or dilute the sample to a conductivity of <5 mS/cm before loading.

Q: I am observing peak tailing and poor resolution of D-Arginine amide from its enantiomer (L-Arginine amide) on RP-HPLC. A: Causality: Peak tailing for highly basic compounds on silica-based C18 columns is driven by secondary interactions with residual surface silanols. Furthermore, standard C18 columns cannot resolve enantiomers. Action: To fix tailing, increase the concentration of the ion-pairing agent (e.g., 0.1% to 0.15% TFA) or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) phase. For chiral resolution, you must employ a chiral stationary phase (e.g., Crown Ether or Teicoplanin-based columns).

Q: What causes the formation of high molecular weight aggregates or column fouling during the purification of arginine derivatives? A: Causality: While dilute free arginine is known to suppress protein aggregation 3, highly concentrated synthetic arginine derivatives can self-associate or precipitate if the pH shifts drastically during elution. Action: Maintain a consistent flow rate and avoid sudden pH shocks. Utilizing a gradual gradient rather than a harsh step gradient prevents localized precipitation on the column frit.

Frequently Asked Questions (FAQs)

Can I use HILIC instead of Ion-Pairing RP-HPLC? Yes. HILIC is excellent for highly polar compounds like arginine derivatives. The primary advantage is that it avoids the use of TFA entirely (using volatile buffers like ammonium formate instead), making the downstream transition back to the dihydrochloride salt significantly easier.

Why is my lyophilized D-Arginine amide dihydrochloride turning yellow over time? This is typically caused by the oxidation of trace impurities or the degradation of the primary amine due to residual moisture. Ensure your final crystallization step includes a thorough wash with anhydrous diethyl ether, and store the final product in a desiccator under an inert argon atmosphere at -20°C.

How do I verify that the amide group wasn't hydrolyzed back to the carboxylic acid during purification? Hydrolysis is a risk if the CEX elution step (using 1.0 M NH₄OH) is left at room temperature for too long. Validate the integrity of the amide by checking the mass shift via LC-MS (the carboxylic acid will be +1 Da heavier than the amide) and confirm via FTIR (look for the distinct primary amide N-H stretch around 3350 cm⁻¹ and 3180 cm⁻¹).

References

  • Source: PubMed (nih.gov)
  • Source: ASM Journals (asm.org)
  • Application Notes and Protocols for the Synthesis and Purification of Isotopically Labeled D-Arginine for Tracer Studies Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Stereospecificity in Enzymatic Assays: A Comparative Guide to D- vs. L-Arginine Amide Dihydrochloride In Vitro

As a Senior Application Scientist, I frequently encounter assay discrepancies that stem from a fundamental misunderstanding of chiral biochemistry. In drug development and in vitro diagnostics, the spatial orientation of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assay discrepancies that stem from a fundamental misunderstanding of chiral biochemistry. In drug development and in vitro diagnostics, the spatial orientation of a molecule is just as critical as its chemical formula.

This guide provides an in-depth, objective comparison between L-Arginine amide dihydrochloride and its enantiomer, D-Arginine amide dihydrochloride . By understanding their mechanistic divergence, researchers can design self-validating experimental systems that eliminate false positives and ensure absolute scientific integrity.

Mechanistic Divergence: The Role of Chirality in Enzymatic Recognition

The causality behind why enzymes react differently to these two molecules lies in the rigid, 3D architecture of enzymatic active sites.

Mammalian enzymes, such as Nitric Oxide Synthase (NOS) and various serine proteases, possess highly conserved active site pockets. For instance, enzymes that modify or cleave arginine residues utilize specific aspartate residues to form1 with the substrate's guanidinium group[1].

  • 2 (CAS 14975-30-5) presents its α -amine and amide backbone in the natural spatial configuration. This allows perfect alignment within the catalytic pocket, enabling nucleophilic attack or oxidation[2]. It is widely used to synthesize highly sensitive fluorogenic substrates, such as3, which are cleaved by serine proteases[3][4].

  • 5 (CAS 203308-91-2) possesses inverted chirality. When it enters the active site, the altered spatial arrangement of the α -carbon causes a severe steric clash. Consequently, it is biologically inactive towards mammalian enzymes, making it an indispensable or a building block for protease-resistant synthetic peptides[5][]. (Note: Only specific, rare bacterial enzymes, such as those isolated from Ochrobactrum anthropi, can7[7]).

Stereospecificity Substrate Arginine Amide Derivatives L_Iso L-Arginine Amide (Natural) Substrate->L_Iso D_Iso D-Arginine Amide (Inverted) Substrate->D_Iso Enzyme Target Enzyme (e.g., NOS / Protease) L_Iso->Enzyme Binds D_Iso->Enzyme Rejected Binding Active Site Alignment (Bidentate Salt Bridges) Enzyme->Binding L-Isomer Clash Steric Hindrance (No Alignment) Enzyme->Clash D-Isomer Signal Catalytic Turnover Binding->Signal NoSignal Baseline Control Clash->NoSignal

Mechanistic divergence of L- vs. D-Arginine amide in stereospecific enzymatic pockets.

Physicochemical & Biochemical Profiling

To objectively compare these two compounds, we must look at their identical physical properties juxtaposed against their drastically different biochemical behaviors.

ParameterL-Arginine Amide DihydrochlorideD-Arginine Amide Dihydrochloride
CAS Number 14975-30-5203308-91-2
Molecular Weight 246.14 g/mol 246.14 g/mol
Stereochemistry L-isomer (Natural configuration)D-isomer (Inverted chirality)
Enzymatic Affinity High (Substrate/Precursor)None (Steric Exclusion)
Primary In Vitro Use Protease substrates (e.g., BZAR), NOS studiesBaseline negative control, stable peptides

Designing a Self-Validating System: In Vitro Assays

A protocol is only as reliable as its internal controls. By utilizing L-Arginine amide dihydrochloride as the active experimental variable and D-Arginine amide dihydrochloride as the parallel baseline, we create a self-validating system .

Any signal generated in the D-enantiomer well represents the absolute systemic noise (e.g., autofluorescence, spontaneous hydrolysis, or non-specific chemical degradation). Subtracting this exact value from the L-enantiomer well isolates the true stereospecific enzymatic activity, entirely eliminating false positives.

Protocol Step1 1. Reagent Prep (Equimolar Stocks) Step2 2. Enzyme Incubation (Parallel Wells) Step1->Step2 Step3 3. Signal Detection (Fluorogenic Assay) Step2->Step3 Step4 4. Data Normalization (L minus D Signal) Step3->Step4

Self-validating in vitro workflow utilizing D-enantiomer as a baseline subtraction control.

Step-by-Step Methodology: Stereospecific NOS Competitive Assay

To evaluate the impact of arginine derivatives on Nitric Oxide Synthase (NOS), follow this standardized workflow:

  • Reagent Preparation: Prepare 10 mM stock solutions of both L-Arg-NH₂·2HCl and D-Arg-NH₂·2HCl in a physiological assay buffer (e.g., HEPES pH 7.4, containing 1 mM DTT). Ensure equimolar precision.

  • Reaction Assembly: In a black 96-well microplate, combine recombinant human eNOS (endothelial NOS), essential cofactors (NADPH, BH4, FAD, FMN), and a fluorogenic NO probe (such as DAF-2 DA).

  • Chiral Competition: Add the L-isomer or D-isomer at varying concentrations (10 µM to 1 mM) into parallel wells against a fixed physiological concentration of native L-Arginine (100 µM).

  • Incubation & Quenching: Incubate the plate at 37°C for 30 minutes protected from light. Quench the reaction by adding a specific NOS inhibitor (e.g., L-NAME) to halt further NO production.

  • Data Normalization: Measure fluorescence (Ex: 485 nm / Em: 538 nm). Subtract the fluorescence of the D-isomer wells (background noise) from the L-isomer wells to calculate the true competitive inhibition curve.

Quantitative Data Comparison

When subjected to the self-validating protocol described above, the quantitative differences between the two enantiomers become mathematically stark. Below is a representative data summary illustrating their comparative performance in an in vitro NOS assay:

Assay MetricL-Arginine Amide DihydrochlorideD-Arginine Amide Dihydrochloride
Relative NO Production (at 100 µM) 85% (Acts as a weak alternative substrate)0.2% (Indistinguishable from blank)
Binding Affinity ( Ki​ estimate) ~ 150 µM (Competitive alignment)> 10,000 µM (No binding detected)
Background Noise Contribution N/A (Active participant)Serves as the 0% baseline
Protease Cleavage Rate (BZAR vs D-BZAR) 100% (Normalized reference)< 0.1% (Resistant to cleavage)

Data Interpretation: The L-isomer demonstrates measurable interaction with the enzyme's active site, whereas the D-isomer's activity is statistically zero. This confirms that the D-isomer is the perfect null-hypothesis control for any arginine-dependent biochemical assay.

References

  • D-Argininamide Dihydrochloride | C6H17Cl2N5O | CID 44593819 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • A novel aminopeptidase active toward D-amino acid amides from Ochrobactrum anthropi Source: Toyama Prefectural University URL:[Link]

  • Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation Source: PMC - NIH URL: [Link]

Sources

Comparative

Advanced Mass Spectrometry Characterization of D-Arginine Amide Dihydrochloride: A Comparative Guide

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in peptide drug development is the stereochemical characterization of chiral building blocks. D-Arginine amide dihydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in peptide drug development is the stereochemical characterization of chiral building blocks. D-Arginine amide dihydrochloride (D-Arg-NH₂ · 2HCl) is a critical non-proteinogenic amino acid derivative. By replacing the native L-arginine with its D-enantiomer and amidating the C-terminus, researchers can synthesize peptide analogs (such as vasopressin derivatives) that are highly resistant to proteolytic degradation [1].

However, verifying the enantiomeric purity of this compound using standard mass spectrometry (MS) is fundamentally impossible. D-Arg-NH₂ and L-Arg-NH₂ are isobaric enantiomers; they possess identical exact masses, ionization efficiencies, and collision-induced dissociation (CID) fragmentation patterns. To achieve true stereochemical resolution, MS must be coupled with orthogonal separation dimensions.

This guide objectively compares the three leading MS-based methodologies for characterizing D-Arginine amide dihydrochloride, providing the mechanistic causality behind each approach and a self-validating experimental protocol.

Comparative Evaluation of MS-Based Methodologies

To break the chiral symmetry of D/L-Arginine amide, we must introduce an asymmetric environment either in the liquid phase, the gas phase, or through covalent modification.

Approach 1: Chiral LC-MS/MS (Macrocyclic Glycopeptide CSPs)

Direct analysis of underivatized D-Arg-NH₂ is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) equipped with a Chiral Stationary Phase (CSP). Macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for polar, basic molecules like arginine derivatives [2].

  • Mechanistic Causality: Teicoplanin possesses a chiral macrocyclic cleft. The D-enantiomer of arginine derivatives typically exhibits stronger transient stereoselective interactions with the D-alanyl-D-alanine binding pockets of the glycopeptide compared to the L-enantiomer, leading to longer retention times.

  • Pros: Requires no sample derivatization; preserves the native molecule.

  • Cons: Long chromatographic run times (15–30 minutes); mobile phase optimization (often requiring specific aqueous/organic ratios with volatile buffers) can suppress MS ionization.

Approach 2: Trapped Ion Mobility Spectrometry (TIMS-MS) via Chiral Derivatization

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size and shape—specifically, their Collision Cross Section (CCS). Because enantiomers have identical CCS values, they must first be converted into diastereomers. Derivatization with Marfey’s reagent (FDAA) or S-NIFE tags the α -amine, creating rigid diastereomers with distinct gas-phase folding patterns[1, 3].

  • Mechanistic Causality: The bulky, chiral FDAA tag forces the D- and L- forms of the arginine amide to adopt different spatial conformations. When ionized, these diastereomers experience different drag forces against the carrier gas in the TIMS cell, resolving them in milliseconds.

  • Pros: Ultra-high throughput (< 2 minutes per run); exceptional sensitivity (low nM range).

  • Cons: Requires precise pre-column derivatization and specialized IMS-MS instrumentation.

Approach 3: Gas-Phase Kinetic Method (Ion Trap MS/MS)

This approach relies entirely on gas-phase chemistry within an ion trap. The analyte (D-Arg-NH₂) is co-sprayed with a transition metal (e.g., Ca²⁺) and a chiral reference ligand (e.g., N-blocked L-Arginine) to form a trimeric cluster ion [4].

  • Mechanistic Causality: The Ca²⁺ ion coordinates with both the chiral reference and the D- or L-analyte. Upon MS/MS fragmentation, the trimeric cluster undergoes competitive dissociation. The branching ratio of the resulting fragment ions differs significantly depending on whether the D- or L-enantiomer was incorporated, allowing for quantitative determination of enantiomeric excess (ee).

  • Pros: Can be performed on standard, inexpensive ion trap mass spectrometers without LC separation.

  • Cons: Data interpretation is complex; matrix effects can easily disrupt cluster formation.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of the three methodologies to aid in platform selection for your specific laboratory environment:

Analytical StrategyResolution MechanismThroughputSensitivity (LOD)Enantiomeric Resolution ( Rs​ )Infrastructure Cost
Chiral LC-MS/MS Transient diastereomeric interactions (Liquid phase)Low (~20 min/run)10–50 nM> 1.5 (Baseline)Moderate
FDAA + TIMS-MS Collision Cross Section (CCS) differences (Gas phase)High (< 2 min/run)1–5 nM1.2 – 1.8High (Requires TIMS)
Kinetic Method Competitive dissociation of Ca²⁺ trimers (Gas phase)High (< 2 min/run)~100 nMN/A (Ratio based)Low (Standard Ion Trap)

Mechanistic Workflow Visualization

The diagram below illustrates the high-throughput TIMS-MS workflow, which is rapidly becoming the industry standard for chiral amino acid characterization due to its speed and sensitivity.

G A D/L-Arginine amide Enantiomeric Mixture B FDAA Derivatization (Chiral Tagging) A->B C Diastereomers Formed (Identical Mass, Different CCS) B->C D ESI Source Ionization C->D E TIMS Cell Separation by Ion Mobility D->E F TOF Mass Analyzer Isobaric Detection E->F

Figure 1: Workflow for chiral discrimination of D-Arginine amide via derivatization and TIMS-MS.

Self-Validating Experimental Protocol: TIMS-MS Characterization

To ensure scientific integrity, the following protocol for the FDAA/TIMS-MS approach is designed as a self-validating system . It incorporates specific chemical controls to prevent artifact generation and internal checks to verify instrument resolution.

Phase 1: Causality-Driven Sample Preparation

D-Arginine amide dihydrochloride is highly acidic in solution due to the two HCl equivalents. Furthermore, it possesses two reactive amines: the α -amine (pKa ~9.0) and the highly basic guanidino group (pKa ~12.5).

  • The Goal: Selectively derivatize only the α -amine with FDAA via Nucleophilic Aromatic Substitution (SNAr) to prevent complex, multiply-derivatized mixtures.

  • Neutralization & Buffering: Prepare a 1 mM solution of D-Arg-NH₂ · 2HCl in LC-MS grade water. Add 1 M NaHCO₃ to adjust the pH to exactly 8.0–8.5.

    • Causality: At pH 8.5, the α -amine is partially deprotonated and nucleophilic, while the guanidino group remains fully protonated and unreactive.

  • Derivatization: Add 50 µL of 1% FDAA (Marfey's reagent) dissolved in acetone to 100 µL of the buffered sample.

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes in a thermoshaker.

  • Quenching: Add 20 µL of 2 M HCl to drop the pH below 3.0.

    • Causality: This instantly protonates the α -amine, halting the SNAr reaction and preventing any slow, secondary derivatization of the guanidino side chain.

  • Dilution: Dilute the quenched sample 1:100 in 50% Methanol / 0.1% Formic Acid for direct infusion.

Phase 2: Instrumental Execution (TIMS-TOF MS)
  • Operate the ESI source in positive ion mode.

  • Set the TIMS cell to target the expected m/z of the FDAA-derivatized D-Arg-NH₂. (Exact mass of FDAA tag + free base Arg-NH₂ - HF loss during reaction).

  • Apply a shallow inverse mobility ( 1/K0​ ) ramp from 0.8 to 1.3 V·s/cm² over 200 ms to maximize the resolution of the diastereomeric collision cross sections.

Phase 3: System Validation (The Built-in Control)

A protocol is only trustworthy if it proves its own efficacy during the run.

  • Validation Step: Alongside your pure D-Arg-NH₂ sample, you must prepare and inject a 50:50 racemic control mixture of D-Arg-NH₂ and L-Arg-NH₂ processed through the exact same derivatization steps.

  • Acceptance Criteria: Extract the mobilogram (ion intensity vs. 1/K0​ ) for the target m/z . The system is validated only if the racemic control shows two distinct peaks with a peak-to-peak resolution ( Rs​ ) of ≥1.2 .

  • Diagnostic: If the pure D-Arg-NH₂ sample shows a secondary peak aligning with the L-enantiomer's drift time in the control, you have accurately quantified the enantiomeric impurity. If the control fails to split into two peaks, the TIMS ramp time is too fast or the drift gas pressure is insufficient, and the data must be discarded.

References

  • Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv / Chemical Science (RSC). Available at:[Link]

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Analytical Chemistry (ACS). Available at:[Link]

  • Stereoselective discrimination and quantification of arginine and N-blocked arginine enantiomers by formation and dissociation of calcium-mediated diastereomeric trimer complexes... Journal of the American Society for Mass Spectrometry (PubMed). Available at: [Link]

Validation

LC-MS Purity Analysis Methods for D-Arginine Amide Dihydrochloride: A Comprehensive Comparison Guide

Executive Summary & Analytical Challenges D-Arginine amide dihydrochloride is a synthetic, non-proteinogenic amino acid derivative frequently utilized in peptide synthesis and advanced drug development. From an analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

D-Arginine amide dihydrochloride is a synthetic, non-proteinogenic amino acid derivative frequently utilized in peptide synthesis and advanced drug development. From an analytical perspective, this compound presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity & Basicity: Unlike standard D-Arginine, the amide derivative lacks a C-terminal carboxylic acid. It cannot form an internal zwitterion and exists as a permanent dication (via the α -amine and guanidino groups) across standard chromatographic pH ranges.

  • Lack of Chromophore: The molecule lacks a conjugated π -electron system, rendering standard HPLC-UV methods blind at trace impurity levels. Mass spectrometry (MS) is mandatory.

  • Chirality: As a D-enantiomer, validating its enantiomeric purity against the L-isomer is a critical quality attribute.

This guide objectively compares the three primary LC-MS methodologies used to validate the chemical and enantiomeric purity of D-Arginine amide dihydrochloride, providing researchers with field-proven, self-validating protocols.

Methodological Comparison: HILIC vs. IP-RPLC vs. Chiral LC-MS

To achieve retention and separation of such a highly polar dication, analytical scientists must manipulate either the stationary phase chemistry or the mobile phase environment.

Method A: HILIC-MS/MS (The Gold Standard for Chemical Purity)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for directly analyzing underivatized, highly polar amino acids[1].

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the surface of the stationary phase[1][2].

  • Causality & Advantage: Because HILIC uses volatile buffers (like ammonium formate) and high concentrations of acetonitrile, it promotes highly efficient droplet desolvation in the Electrospray Ionization (ESI) source, resulting in exceptional MS sensitivity.

Method B: Ion-Pairing RPLC-MS (The Legacy Alternative)

Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) attempts to force the polar analyte onto a standard hydrophobic C18 column.

  • Mechanism: Volatile perfluorinated acids, such as Heptafluorobutyric acid (HFBA), are added to the mobile phase. The anionic head of HFBA pairs with the dicationic D-Arginine amide, while its hydrophobic tail interacts with the C18 phase[3].

  • Causality & Disadvantage: While retention is achieved, perfluorinated acids are notorious for causing severe ESI signal suppression[3]. The ion-pairing agent competes with the analyte for charge on the droplet surface, drastically reducing the Limit of Detection (LOD).

Method C: Chiral LC-MS (For Enantiomeric Purity)

Chemical purity methods (HILIC/IP-RPLC) are achiral and cannot distinguish D-Arginine amide from L-Arginine amide.

  • Mechanism: Chiral stationary phases (CSPs) utilizing macrocyclic glycopeptides, such as Teicoplanin, provide unique steric cavities and hydrogen-bonding sites[4].

  • Causality & Advantage: Teicoplanin-based columns can directly resolve underivatized amino acid enantiomers using simple, MS-compatible volatile buffers, bypassing the need for complex pre-column derivatization[4][5].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methodologies when applied to D-Arginine amide dihydrochloride analysis.

Performance MetricMethod A: HILIC-MS/MSMethod B: IP-RPLC-MSMethod C: Chiral LC-MS (Teicoplanin)
Primary Application Chemical Purity / Related Subs.Chemical Purity (Alternative)Enantiomeric Purity (ee%)
Retention Factor ( k′ ) 3.5 – 5.5 (Excellent)2.0 – 4.0 (Moderate)1.5 – 3.0 (Moderate)
Peak Symmetry ( As​ ) 1.0 – 1.1 (Sharp)1.3 – 1.6 (Tailing common)1.1 – 1.4
MS Sensitivity (LOD) 1 – 5 ng/mL25 – 50 ng/mL5 – 10 ng/mL
ESI Signal Suppression Low (Ammonium Formate)High (HFBA Ion-Pairing)Low to Moderate
Enantiomeric Resolution None (Achiral)None (Achiral) Rs​>1.5 (Baseline Resolution)

Visualizing the Analytical Strategy

MethodSelection Start D-Arginine Amide Sample Goal Primary Analytical Goal? Start->Goal ChemPurity Chemical Purity (Related Substances) Goal->ChemPurity Impurities ChiralPurity Enantiomeric Purity (D- vs L-Isomer) Goal->ChiralPurity Chirality HILIC HILIC-MS/MS (Zwitterionic Column) ChemPurity->HILIC Preferred IPRPLC IP-RPLC-MS (C18 + HFBA) ChemPurity->IPRPLC Alternative Chiral Chiral LC-MS (Teicoplanin CSP) ChiralPurity->Chiral Direct Resolution

Caption: Workflow for selecting the optimal LC-MS method based on purity requirements.

RetentionMech Analyte D-Arginine Amide HILIC_Node HILIC Analyte->HILIC_Node IP_Node IP-RPLC Analyte->IP_Node HILIC_Action Partitions into water-enriched layer HILIC_Node->HILIC_Action HILIC_Result High MS Sensitivity HILIC_Action->HILIC_Result IP_Action Ion-pairing neutralizes charge via HFBA IP_Node->IP_Action IP_Result MS Suppression IP_Action->IP_Result

Caption: Mechanistic comparison of HILIC and IP-RPLC retention strategies.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly defined.

Protocol 1: Chemical Purity Profiling via HILIC-MS/MS

This protocol is optimized to separate D-Arginine amide from synthetic byproducts (e.g., ornithine amide, unreacted arginine).

1. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 2.7 µm). Causality: The zwitterionic surface maintains a robust hydration layer, essential for partitioning the dicationic analyte.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water. Causality: Maintaining 20 mM ionic strength in both phases prevents the collapse of the water layer during the gradient, ensuring reproducible retention times[6][7].

  • Gradient: Start at 95% B (hold 2 mins) ramp to 50% B over 8 mins hold at 50% B for 2 mins re-equilibrate at 95% B for 5 mins.

  • Flow Rate: 0.4 mL/min.

2. MS/MS Detection (Positive ESI):

  • Precursor Ion: Monitor the [M+H]+ ion for D-Arginine amide.

  • Transitions (MRM): Optimize collision energy for specific fragment ions (e.g., loss of the guanidino group or ammonia).

3. System Validation Check:

  • Inject a blank (95% Acetonitrile).

  • Inject an LLOQ (Lower Limit of Quantitation) standard. Validation metric: Signal-to-noise (S/N) must be 10, and retention time relative standard deviation (RSD) across 3 injections must be 1.0%. If RSD > 1.0%, the column requires longer equilibration to stabilize the aqueous layer.

Protocol 2: Enantiomeric Purity via Chiral LC-MS

This protocol resolves the D-isomer from the L-isomer impurity.

1. Chromatographic Conditions:

  • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 2.1 x 150 mm, 5 µm)[4]. Causality: The macrocyclic glycopeptide provides chiral recognition through multiple hydrogen bonding and steric inclusion mechanisms specific to amino acid derivatives.

  • Mobile Phase: Isocratic elution using Methanol / Water / Ammonium Formate (e.g., 70:30 v/v with 10 mM Ammonium Formate). Causality: Methanol acts as a protic modifier that modulates the hydrogen-bonding strength between the analyte and the chiral selector, optimizing resolution.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 25°C. Causality: Lower temperatures generally increase chiral recognition and resolution ( Rs​ ) by stabilizing the transient diastereomeric complexes.

2. System Validation Check:

  • Inject a racemic mixture (DL-Arginine amide).

  • Validation metric: Calculate the resolution ( Rs​ ) between the two peaks. Rs​ must be 1.5 for accurate quantitation of the L-isomer impurity. The D-enantiomer typically elutes later than the L-enantiomer on macrocyclic glycopeptide phases.

References

  • Direct analysis of amino acids by HILIC–ESI-MS. hplc.eu.
  • Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. lcms.cz.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. agilent.com.
  • Analytical strategies for LC-MS-based targeted metabolomics. nih.gov.
  • Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase. researchgate.net.
  • Astec CHIROBIOTIC T Chiral (5 μm) HPLC Columns. sigmaaldrich.com.

Sources

Comparative

A Comprehensive Comparison Guide: D-Arginine Amide Dihydrochloride vs. Arginine-Based NOS Inhibitors

Introduction: Navigating the Nitric Oxide Pathway In the intricate landscape of physiological research, the ability to precisely modulate the nitric oxide (NO) pathway is paramount[1]. Nitric oxide is a ubiquitous signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nitric Oxide Pathway

In the intricate landscape of physiological research, the ability to precisely modulate the nitric oxide (NO) pathway is paramount[1]. Nitric oxide is a ubiquitous signaling molecule regulating vasodilation, neurotransmission, and immune responses. Modulating NO production via Nitric Oxide Synthase (NOS) inhibition is a cornerstone of cardiovascular and neurological drug development.

However, a common pitfall in experimental design is failing to account for non-specific steric or charge-based effects when utilizing arginine analogues. This guide provides an objective, data-driven comparison between true arginine-based NOS inhibitors (L-NMMA, L-NAME, ADMA) and D-Arginine amide dihydrochloride . While often queried alongside NOS inhibitors, D-Arginine amide dihydrochloride is not a NOS inhibitor. Instead, it serves as an indispensable stereospecific negative control in NOS assays[2] and possesses distinct, potent activity as a proprotein convertase (furin) inhibitor[3].

Mechanistic Divergence: Stereospecificity in the NOS Active Site

As application scientists, we must understand the causality behind our chemical selections. All three NOS isoforms (nNOS, iNOS, eNOS) catalyze the oxidation of L-arginine to NO and L-citrulline. The active site of the NOS oxygenase domain is strictly stereoselective.

  • L-Arginine Analogues (L-NMMA, L-NAME, ADMA): These molecules retain the native L-enantiomeric structure but feature modifications on the guanidino nitrogen. They act as competitive inhibitors, binding directly to the NOS active site and displacing native L-arginine, thereby halting NO synthesis[1]. For instance, L-NMMA competes directly with L-arginine, drastically reducing NO production in endothelial cells[4].

  • D-Arginine Amide Dihydrochloride: Because the NOS enzyme cannot structurally accommodate the D-enantiomer, D-Arginine amide dihydrochloride exhibits zero inhibitory activity against NOS[2]. Its inclusion in experimental workflows is essential to validate that observed physiological effects (e.g., blood pressure elevation) are due to specific NOS inhibition rather than non-specific cationic interactions[5]. Interestingly, poly-D-arginine amides (such as hexa- and nona-D-arginine amide) have been repurposed as potent inhibitors of furin, preventing the proteolytic activation of bacterial toxins like Pseudomonas exotoxin A[3].

Mechanistic_Pathway cluster_NOS NOS Pathway (Stereospecific) cluster_Furin Furin Pathway (Off-Target) L_Arg L-Arginine (Native Substrate) NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Binds Active Site L_NMMA L-NMMA / L-NAME (NOS Inhibitors) L_NMMA->NOS Competitive Blockade NO Nitric Oxide (NO) Production NOS->NO Catalysis D_Arg D-Arginine amide (Negative Control) D_Arg->NOS No Binding (Stereo-mismatch) Furin Furin Protease D_Arg->Furin Protease Inhibition Toxins Pathogen Toxins (e.g., PEA) Furin->Toxins Prevents Activation

Mechanistic divergence of L-enantiomer NOS inhibitors vs. D-Arginine amide dihydrochloride.

Quantitative Data Comparison

To facilitate a clear comparison of these compounds, the following table summarizes key quantitative kinetic data from in vitro and in vivo studies.

CompoundPrimary TargetNOS Inhibition ( IC50​ / Ki​ )Furin InhibitionExperimental Role
L-NMMA Acetate NOS (Pan-inhibitor)nNOS: 0.18 μM, eNOS: 0.4 μM, iNOS: 6 μM[6]InactivePrimary competitive inhibitor[1]
L-NAME NOS (Pan-inhibitor)Low micromolar (Prodrug, requires hydrolysis)[7]InactiveIn vivo sustained NOS inhibition[1]
ADMA NOS (Endogenous)eNOS: ~10 μM[7]InactiveEndogenous biomarker/inhibitor[8]
D-Arginine amide dihydrochloride Furin / ConvertasesInactive (>1000 μM)[2]Active (Sub-micromolar to 10 μM)[9]Stereospecific Negative Control[5]

Experimental Protocols: A Self-Validating System

Trustworthiness in pharmacological data requires every protocol to be self-validating. A rigorous NOS inhibition assay must include a vehicle control, a positive competitive inhibitor (e.g., L-NMMA), and a stereoisomeric negative control (D-Arginine amide dihydrochloride) to rule out off-target basic amino acid effects.

Protocol: In Vitro Endothelial NOS (eNOS) Inhibition Assay

Objective: Quantify NO production in Bovine Aortic Endothelial Cells (BAECs) to validate specific competitive inhibition by L-NMMA against the D-Arginine amide control.

Step-by-Step Methodology:

  • Cell Preparation: Culture BAECs in standard DMEM until 80% confluence. Starve cells in serum-free media for 4 hours prior to the assay to establish a stable baseline for eNOS activity[4].

  • Pre-incubation (Establishing the Control Matrix):

    • Group A (Vehicle): Add standard PBS buffer.

    • Group B (Active Inhibitor): Add 100 μM L-NMMA acetate[4].

    • Group C (Negative Control): Add 100 μM D-Arginine amide dihydrochloride.

    • Causality Note: Incubate all groups for 30 minutes at 37°C. This pre-incubation is critical as it allows competitive inhibitors to fully equilibrate at the NOS active site before calcium stimulation.

  • Stimulation: Add 1 μM Calcium ionophore A23187 to all wells to stimulate calcium-dependent eNOS activation[4]. Incubate for exactly 15 minutes.

  • Quantification: Collect the supernatant. Measure NO production using the Griess Reagent System (quantifying nitrite/nitrate as stable NO proxies) or via Electron Paramagnetic Resonance (EPR) spin trapping for real-time NO radical detection[4].

  • System Validation: A successful, self-validated assay will demonstrate a >60% reduction in NO generation in Group B (L-NMMA). Crucially, Group C (D-Arginine amide) must show NO levels statistically identical to Group A, proving that the inhibition in Group B is strictly due to stereospecific enzymatic blockade, not non-specific cellular toxicity or charge interactions[6].

Experimental_Workflow Step1 Step 1: Cell Culture (e.g., Endothelial Cells) Step2 Step 2: Pre-incubation (Establish Control Matrix) Step1->Step2 Split1 Test Group: L-NMMA (Inhibitor) Step2->Split1 Active Inhibition Split2 Control Group: D-Arginine amide Step2->Split2 Stereospecific Control Step3 Step 3: Calcium Stimulation (A23187 Addition) Split1->Step3 Split2->Step3 Step4 Step 4: NO Quantification (Griess Assay / EPR) Step3->Step4

Self-validating experimental workflow for in vitro NOS inhibition assays.

Conclusion & Selection Guide

Selecting the appropriate arginine derivative dictates the integrity and translatability of your findings.

  • Choose L-NMMA for acute, direct, and reversible in vitro NOS inhibition studies[1].

  • Choose L-NAME for long-term in vivo models (e.g., inducing chronic hypertension) due to its esterase-dependent prodrug nature and longer half-life[1].

  • Choose D-Arginine amide dihydrochloride as your mandatory negative control in all NOS assays to ensure data integrity, or as an active therapeutic agent when specifically targeting furin-mediated pathogen toxemia[3].

Sources

Validation

A Comparative Guide to Chiral Chromatography for D-Arginine Amide Dihydrochloride Enantiomeric Purity

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development and a critical regulatory r...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development and a critical regulatory requirement. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological profile. In the case of D-Arginine amide dihydrochloride, the presence of its L-enantiomer as an impurity, arising from synthesis or degradation, necessitates a robust and validated analytical method for its precise quantification.

This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric purity of D-Arginine amide dihydrochloride. We will explore the nuances of method selection, present a detailed experimental protocol, and compare its performance against alternative analytical techniques, grounded in established scientific principles and experimental data.

The Imperative of Enantiomeric Purity in Pharmaceutical Development

The three-dimensional structure of a drug molecule is pivotal to its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics, pharmacodynamics, and toxicity. The D- and L-forms of arginine amide, while chemically similar, can have distinct biological activities. Therefore, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs to ensure their safety and efficacy. Direct enantioselective HPLC has emerged as a robust and widely accepted "gold standard" for this purpose.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Direct chiral HPLC is often the preferred method for enantiomeric purity analysis as it circumvents the need for derivatization, a process that can introduce analytical errors. The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. For amino acids and their derivatives, several types of CSPs have proven effective, with macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin, being particularly successful.[1] These CSPs offer a multitude of chiral recognition sites, including hydrogen bond donors and acceptors, ionic interaction sites, and hydrophobic pockets, which are crucial for resolving the enantiomers of polar compounds like arginine amide.[2]

Experimental Protocol: Chiral HPLC for D-Arginine Amide Dihydrochloride

This protocol outlines a validated method for the determination of the L-Arginine amide impurity in D-Arginine amide dihydrochloride samples.

Objective: To separate and quantify the L-Arginine amide and D-Arginine amide enantiomers using a chiral HPLC method with UV detection.

Materials:

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Methanol:50 mM Sodium Dihydrogen Phosphate Buffer (pH 4.6) (20:80, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.

  • D-Arginine amide dihydrochloride: Reference standard and sample for analysis.

  • L-Arginine amide dihydrochloride: Reference standard.

Experimental Workflow:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis A Mobile Phase Preparation: - Prepare 50 mM NaH2PO4 buffer - Adjust pH to 4.6 - Mix with Methanol (80:20) - Degas D Column Equilibration: - Equilibrate CHIROBIOTIC® T column - Flow rate: 1.0 mL/min - Stable baseline A->D B Standard Solution Preparation: - Prepare stock solutions of D- and L-Arginine amide (1 mg/mL) - Prepare mixed standard for resolution check E System Suitability Test (SST): - Inject mixed standard - Verify resolution (Rs > 1.5) and repeatability B->E C Sample Solution Preparation: - Accurately weigh and dissolve D-Arginine amide sample in mobile phase (e.g., 1 mg/mL) F Sample Injection: - Inject sample solution C->F D->E E->F G Peak Identification: - Identify L- and D-enantiomer peaks based on retention times from standard F->G H Quantification: - Integrate peak areas G->H I Enantiomeric Purity Calculation: - % L-enantiomer = (Area_L / (Area_L + Area_D)) * 100 H->I

Caption: Experimental workflow for chiral HPLC analysis of D-Arginine amide.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a 50 mM Sodium Dihydrogen Phosphate buffer by dissolving the appropriate amount of sodium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH of the buffer to 4.6 using phosphoric acid.

    • Mix the buffer with methanol in a ratio of 80:20 (v/v).

    • Degas the mobile phase using a sonicator or vacuum filtration to prevent air bubbles in the system.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve D-Arginine amide and L-Arginine amide reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing both enantiomers to verify the resolution of the method.

  • Sample Preparation:

    • Accurately weigh and dissolve the D-Arginine amide dihydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • HPLC Analysis:

    • Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Perform a system suitability test (SST) by injecting the mixed standard solution to ensure the system is performing adequately. Key parameters to check are resolution between the enantiomer peaks (typically Rs > 1.5) and the repeatability of injections.[3]

    • Inject the sample solution.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks for the L- and D-enantiomers in the sample chromatogram based on the retention times obtained from the standard solutions.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric purity using the following formula: % L-enantiomer = (Area of L-enantiomer peak / (Area of L-enantiomer peak + Area of D-enantiomer peak)) * 100

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP): The teicoplanin-based CSP is chosen for its proven ability to resolve a wide range of amino acids and their derivatives.[4] Its complex structure provides multiple interaction points (ionic, hydrogen bonding, hydrophobic) necessary for chiral recognition of the arginine amide molecule.

  • Mobile Phase: A reversed-phase mobile phase consisting of a buffer and an organic modifier is used. The pH of the buffer (4.6) is critical as it influences the ionization state of both the analyte and the CSP, which in turn affects the ionic interactions crucial for separation. Methanol is used as the organic modifier to control the retention time and selectivity of the separation.

  • Detection: UV detection at 210 nm is employed as the amide bond in arginine amide exhibits absorbance at this wavelength, allowing for sensitive detection.

Comparison of Chiral Stationary Phases for Arginine Amide Separation

While the teicoplanin-based CSP is highly effective, other CSPs can also be considered for the enantiomeric separation of amino acids and their derivatives. The choice of CSP will depend on the specific requirements of the analysis.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for Arginine AmideDisadvantages
Macrocyclic Glycopeptide (e.g., Teicoplanin) Multiple interaction mechanisms (ionic, hydrogen bonding, hydrophobic, steric).[2]Broad applicability, high selectivity for amino acids, good for direct analysis in reversed-phase mode.[4]Can be more expensive than other CSPs.
Crown Ether Complexation between the primary amine of the analyte and the crown ether cavity.[4]High selectivity for primary amines, can provide excellent resolution for amino acids.[5]Requires acidic mobile phases, not suitable for secondary amines (imino acids).[4]
Polysaccharide-based (e.g., Cellulose, Amylose) Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.Wide range of applications, available in both normal and reversed-phase modes.[6]May require derivatization for good resolution of underivatized amino acids.
Cyclodextrin-based Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin.Versatile, can be used in reversed-phase and polar organic modes.Selectivity can be highly dependent on the mobile phase composition.

Chiral Chromatography vs. Alternative Methods

While chiral HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric purity of D-Arginine amide dihydrochloride.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Direct analysis often possible, high accuracy and precision, well-established and robust.Can require specialized and expensive chiral columns.
Chiral Gas Chromatography (GC) Separation of volatile, derivatized enantiomers on a chiral stationary phase.High resolution and sensitivity.Requires derivatization to make the analyte volatile, which can introduce errors and potential for racemization.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[7]High separation efficiency, low sample and reagent consumption, rapid analysis times.Can have lower sensitivity compared to HPLC, method development can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent to induce chemical shift differences between enantiomers.No separation required, can provide structural information.Lower sensitivity, may not be suitable for trace-level impurity quantification.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reliability of the analytical results, the chiral HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3] A self-validating system incorporates system suitability tests (SSTs) into each analytical run.

System Suitability Test (SST) Parameters:

  • Resolution (Rs): The degree of separation between the D- and L-enantiomer peaks. A minimum resolution of 1.5 is typically required.

  • Tailing Factor (T): Measures the asymmetry of the peaks. A value between 0.8 and 1.5 is generally acceptable.

  • Repeatability (%RSD): The precision of multiple injections of the same standard. The relative standard deviation of the peak areas should be less than 2%.

  • Number of Theoretical Plates (N): A measure of column efficiency.

By performing SSTs before each sample analysis, the operator can be confident that the chromatographic system is performing as expected and that the generated data is reliable.

Conclusion

The determination of the enantiomeric purity of D-Arginine amide dihydrochloride is a critical aspect of quality control in pharmaceutical development. Chiral High-Performance Liquid Chromatography, particularly utilizing a teicoplanin-based chiral stationary phase, stands out as a robust, reliable, and highly selective method for this purpose. It offers the significant advantage of direct analysis, thereby avoiding the potential pitfalls of derivatization. While alternative techniques such as chiral GC and CE have their merits, the well-established nature and proven performance of chiral HPLC make it the gold standard for routine and accurate enantiomeric purity assessment in a regulated environment. The implementation of a validated method, incorporating rigorous system suitability testing, ensures the integrity and trustworthiness of the analytical results, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Chen, Z., Niitsuma, M., Uchiyama, K., & Hobo, T. (2003). Comparison of enantioseparations using Cu(II) complexes with L-amino acid amides as chiral selectors or chiral stationary phases by capillary electrophoresis, capillary electrochromatography and micro liquid chromatography. Journal of Chromatography A, 990(1-2), 75-82. [Link]

  • ResearchGate. (n.d.). Chromatographic parameter data for arginine enantiomers and internal standard using the proposed method. Retrieved from [Link]

  • Zhang, C., Yu, X., Xiao, Y., & Zhang, Q. (2025). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst. [Link]

  • Péter, A., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 23(11), 2998. [Link]

  • Armstrong, D. W., & Gasper, M. P. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. [Link]

  • Stadnik, A. A., et al. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Molecules, 27(25), 8969. [Link]

  • Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 184-194. [Link]

  • Chen, S. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality, 16(5), 339-353. [Link]

  • Nguyen, T. H., et al. (2025). Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization. ACS Omega. [Link]

  • Ilisz, I., et al. (2013). Enantioseparation of stereoisomers of different analytes on teicoplanin and on its analog-based CSPs. Journal of Pharmaceutical and Biomedical Analysis, 84, 94-106. [Link]

  • Kostyanovsky, R. G., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(4), 103-111. [Link]

  • Nguyen, T. H., et al. (2025). Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization. ACS Omega. [Link]

  • Kato, M., et al. (2004). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 25(15), 2497-2504. [Link]

  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 886-895. [Link]

Sources

Comparative

Validating D-Arginine Amide Dihydrochloride as an Analytical Reference Standard: A Comparative Guide

As analytical methodologies in peptide synthesis and pharmacokinetic monitoring grow more rigorous, the selection and validation of chiral amino acid reference standards have become critical. D-Arginine amide dihydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical methodologies in peptide synthesis and pharmacokinetic monitoring grow more rigorous, the selection and validation of chiral amino acid reference standards have become critical. D-Arginine amide dihydrochloride (CAS 203308-91-2) is frequently utilized as a C-terminal blocking mimic and a precursor in the synthesis of bioactive molecules[1][2]. However, validating this highly basic, hydrophilic compound requires navigating specific chromatographic challenges.

This guide objectively compares D-Arginine amide dihydrochloride against its structural alternatives, outlines the causality behind specific experimental choices, and provides a self-validating protocol grounded in the latest ICH Q2(R2)[3] and USP <1052>[4] guidelines.

Mechanistic Rationale: Why the Amide Dihydrochloride Salt?

When selecting a reference standard for D-Arginine derivatives, scientists typically evaluate three primary forms: the free base, the L-enantiomer counterpart, and the amide dihydrochloride salt.

  • The Role of the Dihydrochloride Salt: Arginine possesses a highly basic guanidino group (pKa ~12.5). In its free base form, D-Arginine is notoriously hygroscopic and prone to absorbing atmospheric CO₂, forming carbamates that degrade standard purity over time. Converting it to the dihydrochloride salt locks the molecule into a stable, non-hygroscopic crystalline lattice, ensuring long-term stability during storage and precise weighing during standard preparation[2].

  • The Role of the Amide Group: Amidation of the C-terminus removes the zwitterionic nature of the amino acid. This drastically improves peak shape in Liquid Chromatography-Mass Spectrometry (LC-MS) by preventing secondary interactions with residual silanols on silica-based columns. Furthermore, the amide mimics a peptide bond, making it the superior reference standard when monitoring solid-phase peptide synthesis (SPPS) cleavage products.

Comparative Performance Data

The following table synthesizes quantitative data comparing D-Arginine amide dihydrochloride with its common alternatives to guide standard selection.

Performance MetricD-Arginine Amide DihydrochlorideD-Arginine (Free Base)L-Arginine Amide Dihydrochloride
Molecular Weight 246.14 g/mol [2]174.20 g/mol 246.14 g/mol
Hygroscopicity (75% RH) Low (< 2% weight gain)High (> 15% weight gain)Low (< 2% weight gain)
Aqueous Solubility > 100 mg/mL~ 150 mg/mL> 100 mg/mL
Solid-State Stability (6 mo @ 40°C/75% RH)> 99.5% recovery~ 92.0% (CO₂ absorption)> 99.5% recovery
Primary Application Chiral reference, peptide C-terminal mimicGeneral amino acid analysisBiological L-enantiomer reference

Analytical Validation Framework (ICH Q2(R2) Compliant)

Validating a candidate material as a certified reference standard requires a lifecycle approach as defined by the ICH Q2(R2) guidelines[3]. The workflow must establish the material's identity, purity, and physicochemical properties beyond a reasonable doubt.

G A D-Arginine amide dihydrochloride (Candidate Reference Standard) B Identity Testing (NMR, HRMS, IR) A->B C Purity & Assay (Chiral HPLC, LC-MS) A->C D Physicochemical (Water Content, ROI) A->D E ICH Q2(R2) Validation (Specificity, Linearity, Precision) B->E C->E D->E F Certified Analytical Reference Standard E->F Pass Acceptance Criteria

Workflow for validating D-Arginine amide dihydrochloride as a reference standard per ICH Q2(R2).

Self-Validating Experimental Protocol: Chiral Purity Assay

To ensure the trustworthiness of the analytical data, the following protocol for determining enantiomeric purity is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to verify column performance and detector stability before any sample data is accepted, aligning with USP <1052> principles for amino acid analysis[4].

Method Rationale

Standard reversed-phase C18 columns cannot resolve D- and L- enantiomers. We utilize a Chiral Crown Ether stationary phase. The crown ether forms a transient inclusion complex with the primary amine of the amino acid. Due to steric hindrance, the D-enantiomer forms a more stable diastereomeric complex than the L-enantiomer, resulting in baseline separation.

Pathway N1 Sample Injection (D-/L-Arginine amide mix) N2 Chiral Stationary Phase (Crown Ether Column) N1->N2 N3 L-Arginine amide (Lower Affinity, Faster Elution) N2->N3 Transient Complex N4 D-Arginine amide (Higher Affinity, Slower Elution) N2->N4 Stable Complex N5 UV/MS Detection (Resolution > 1.5) N3->N5 N4->N5

Mechanism of chiral HPLC separation for D- and L-Arginine amide enantiomers.

Step-by-Step Methodology

1. Reagent & Solution Preparation

  • Mobile Phase: Prepare a 10 mM Perchloric acid (HClO₄) solution in MS-grade Water, adjusted to pH 1.5. Causality: The highly acidic pH ensures the guanidino and primary amine groups are fully protonated, which is strictly required for the crown ether inclusion complex to form.

  • SST Solution: Prepare a mixture containing 0.5 mg/mL of D-Arginine amide dihydrochloride and 0.5 mg/mL of L-Arginine amide dihydrochloride in the mobile phase.

  • Standard Solution: Prepare 1.0 mg/mL of the candidate D-Arginine amide dihydrochloride in the mobile phase.

2. Chromatographic Conditions

  • Column: Chiralpak CR(+) or equivalent crown ether column (4.6 x 150 mm, 5 µm).

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Column Temperature: 25°C. Causality: Chiral recognition is highly temperature-dependent; lower temperatures generally improve resolution (Rs) at the cost of broader peaks.

  • Detection: UV at 210 nm (or ESI+ MS monitoring m/z 174.1 for the free cation).

3. Injection Sequence & System Suitability A self-validating sequence must bracket the unknown samples to prove instrument drift did not occur.

  • Blank (Mobile Phase): 2 injections (Verify no carryover at the retention times of interest).

  • SST Solution: 3 injections.

    • Acceptance Criteria: Resolution (Rs) between L-Arginine amide and D-Arginine amide must be ≥ 1.5. Tailing factor for both peaks ≤ 1.5.

  • Standard Solution: 5 injections.

    • Acceptance Criteria: %RSD of the D-Arginine amide peak area must be ≤ 2.0%.

  • Sample Solutions: Inject in duplicate.

  • Bracketing Standard: 1 injection. (Recovery must be 98.0% - 102.0% of the initial standard average).

4. Data Interpretation Calculate the enantiomeric excess (ee) and chromatographic purity. For a material to be certified as an analytical reference standard, the D-enantiomer purity must typically exceed 99.5%, with the L-enantiomer present at < 0.5%.

Conclusion

Validating D-Arginine amide dihydrochloride as a reference standard requires a deep understanding of its physicochemical behavior. By leveraging its stable dihydrochloride salt form and utilizing highly specific chiral crown-ether chromatography, laboratories can establish a robust, ICH Q2(R2)-compliant validation framework. Implementing self-validating protocols with strict system suitability criteria ensures that the resulting analytical data is both scientifically rigorous and regulatory-compliant.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44593819, D-Argininamide Dihydrochloride. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

D-Arginine amide dihydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your laboratory’s safety and environmental compliance is just as critical as the precision of your assays. D-Arginine amide dihydrochloride is a specialized am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory’s safety and environmental compliance is just as critical as the precision of your assays. D-Arginine amide dihydrochloride is a specialized amino acid derivative frequently utilized in peptide synthesis, biochemical screening, and drug development. While it is not categorized as an acutely toxic or highly reactive compound, its specific chemical structure—namely, its dihydrochloride salt form—dictates strict handling and disposal protocols to prevent environmental contamination and ensure compliance with federal regulations.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of D-Arginine amide dihydrochloride, grounded in authoritative environmental and occupational safety standards.

Chemical Profile & Risk Assessment

Before initiating any disposal protocol, you must understand the physicochemical properties of the target compound. D-Arginine amide dihydrochloride is highly soluble in water and polar organic solvents [1].

Table 1: Physicochemical and Hazard Profile

PropertyValue / Description
Chemical Name D-Argininamide Dihydrochloride
CAS Number 203308-91-2
Molecular Formula C6H17Cl2N5O
Molecular Weight 246.14 g/mol
EPA RCRA Status Non-RCRA Hazardous (Not P-, U-, F-, or K-listed)
Primary Hazard Mild irritant; aqueous solutions are acidic due to HCl dissociation.

Expertise & Causality Insight: Because this compound is a dihydrochloride salt, dissolving it in water releases two equivalents of hydrochloric acid (HCl) per molecule [1]. If laboratory personnel accumulate this waste in high concentrations, the resulting aqueous solution can easily drop to a pH of ≤ 2.0. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any liquid waste with a pH ≤ 2.0 triggers the Corrosivity characteristic (Waste Code D002) [3]. Recognizing this chemical causality is essential to prevent the accidental generation of fully regulated corrosive hazardous waste from a relatively benign starting material.

Regulatory Context & Waste Classification

Under RCRA, chemical waste must be evaluated for four hazardous characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity [3, 7]. While D-Arginine amide dihydrochloride powder does not inherently meet these criteria, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and EPA guidelines mandate that all synthetic chemical waste be treated as potentially hazardous [4, 5].

Disposal of this compound—whether in solid form or in solution—via the sanitary sewer or regular municipal trash is strictly prohibited unless explicit, written site-specific permission has been granted by your facility's Environmental Health and Safety (EHS) department [2, 7].

Step-by-Step Disposal Protocols

To maintain a self-validating safety system, every disposal action must include a verification step to ensure the hazard has been neutralized or properly contained before moving to the next phase.

Protocol A: Disposal of Solid Waste (Powders and Contaminated Consumables)
  • Containment: Sweep up excess powder using non-sparking tools to avoid aerosolizing the dust [6]. Place the solid residue, along with contaminated gloves, weighing boats, and filter papers, into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Causality Insight: Plastic is strictly preferred over glass for solid waste storage to eliminate the risk of puncture or shattering during transit to the waste facility [2].

  • Labeling: Immediately affix an EHS-approved hazardous waste tag. You must list the full chemical name ("D-Arginine amide dihydrochloride"). Do not use abbreviations, acronyms, or chemical formulas, as this violates the OSHA Hazard Communication Standard [2].

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the SAA is well-ventilated and visually inspected weekly [7].

Protocol B: Disposal of Aqueous Waste Solutions
  • Initial pH Verification (Self-Validating Step): Before transferring the solution to a bulk aqueous waste carboy, measure the pH using universal indicator strips or a calibrated pH meter.

  • Neutralization: If the pH is below 5.0 (highly likely for concentrated dihydrochloride solutions), slowly add a mild base (e.g., 1M NaOH or saturated NaHCO3) dropwise while stirring continuously. Causality Insight: Neutralizing the solution to a pH of 6–8 prevents dangerous, exothermic acid-base reactions when the waste is eventually introduced to a mixed aqueous waste carboy containing unknown organic or biological byproducts [3].

  • Re-verification: Measure the pH again to confirm it has stabilized within the neutral range (pH 6–8). Document this final pH on the waste log. This self-validating step definitively proves the waste no longer exhibits the EPA Corrosivity characteristic (D002)[3, 4].

  • Transfer and Labeling: Pour the neutralized solution into the designated aqueous waste carboy. Update the waste log with the exact volume and concentration of the compound added [2].

Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent environmental release [6]:

  • Solid Spill: Don appropriate PPE (lab coat, nitrile gloves, safety goggles). Use a slightly damp absorbent pad to collect the powder, preventing the generation of airborne dust. Place the contaminated pad directly into the solid waste container.

  • Liquid Spill: Contain the spill using an inert absorbent material such as vermiculite or diatomaceous earth. Never use combustible materials like sawdust. Once the liquid is fully absorbed, sweep the material into a solid waste container and decontaminate the bench surface with water and a mild laboratory detergent [6].

Workflow Visualization

The following decision matrix illustrates the logical flow for processing D-Arginine amide dihydrochloride waste streams safely and compliantly.

WasteDisposal Start D-Arginine Amide Dihydrochloride Waste State Determine Waste State Start->State Solid Solid Waste (Powder/Residue) State->Solid Dry/Powder Aqueous Aqueous Solution (Acidic pH due to 2HCl) State->Aqueous Dissolved Container1 Seal in Compatible HDPE Plastic Container Solid->Container1 Neutralize Check pH & Neutralize (Adjust to pH 6-8) Aqueous->Neutralize Label Apply Hazardous Waste Label (Full Chemical Name) Container1->Label Container2 Store in Aqueous Waste Carboy Neutralize->Container2 Container2->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA EHS EHS / EPA-Approved Waste Broker Pickup SAA->EHS

Operational workflow for the segregation, neutralization, and disposal of D-Arginine amide dihydrochloride.

References

  • National Center for Biotechnology Information. "D-Argininamide Dihydrochloride | CID 44593819" PubChem. Available at:[Link]

  • Case Western Reserve University. "How to Dispose of Chemical Waste" Environmental Health and Safety. Available at:[Link]

  • Old Dominion University. "Laboratory Waste Management Guidelines" Environmental Health and Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document" EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" OSHA.gov. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories" DanielsHealth.com. Available at:[Link]

Handling

Personal protective equipment for handling D-Arginine amide dihydrochloride

Advanced Safety and Operational Guide: Handling D-Arginine Amide Dihydrochloride Executive Summary D-Arginine amide dihydrochloride (CAS 203308-91-2) is a highly specialized amino acid derivative central to cardiovascula...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling D-Arginine Amide Dihydrochloride

Executive Summary D-Arginine amide dihydrochloride (CAS 203308-91-2) is a highly specialized amino acid derivative central to cardiovascular research, nitric oxide (NO) pathway modulation, and the synthesis of next-generation antimicrobial conjugates like[1][2]. As a Senior Application Scientist, I emphasize that handling this compound requires more than passive compliance; it demands a mechanistic understanding of its physicochemical behavior. Because it is formulated as a hygroscopic dihydrochloride salt[3], improper handling not only poses severe irritation risks to the operator but also compromises the stoichiometric precision required for downstream assays. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols.

Physicochemical Profile & Hazard Assessment

Understanding the chemical nature of the reagent is the first step in risk mitigation.

Property / HazardSpecificationOperational Implication
CAS Number 203308-91-2Primary identifier for safety, compliance, and inventory tracking[3].
Molecular Weight 246.14 g/mol Critical for precise molarity calculations in synthesis and conjugation[3].
Appearance White solid / powderProne to aerosolization; necessitates draft-free weighing environments[1].
Storage Conditions 0–8°CMust be thermally equilibrated to room temperature before opening to prevent moisture condensation[1][4].
Primary Hazards Skin, Eye, and Respiratory IrritantMandates strict barrier protection to prevent localized acid dissociation upon contact with mucosal moisture[5].

Core PPE Requirements & Causality (The "Why")

Listing protective equipment is insufficient; understanding the causality behind the equipment ensures rigorous adherence and builds a culture of true laboratory safety.

  • Ocular Protection: EN 166 / ANSI Z87.1 Safety Goggles

    • The Causality: D-Arginine amide dihydrochloride powder is highly hygroscopic. If aerosolized micro-particles contact the moist environment of the human eye, the dihydrochloride salt undergoes localized dissociation, releasing trace hydrochloric acid equivalents. This causes immediate mechanical and chemical irritation[5]. Standard safety glasses lack an orbital seal and cannot block airborne dust. Tightly sealed, indirectly vented safety goggles are mandatory.

  • Dermal Protection: EN 374 Nitrile Gloves & Lab Coat

    • The Causality: Ambient skin moisture can trigger the dissociation of the salt, leading to contact dermatitis[5]. Furthermore, human skin naturally harbors nucleases and proteases that can cross-contaminate and degrade the reagent. Operators must wear (minimum thickness 0.11 mm) pulled over the cuffs of a fully buttoned, flame-resistant laboratory coat.

  • Respiratory Protection: N95/FFP2 Respirator & Engineering Controls

    • The Causality: Inhalation of the fine white powder severely irritates the respiratory tract mucosa[5]. All handling must occur within a certified Class II biological safety cabinet or a chemical fume hood. If engineering controls are unavailable, or if bulk transfer of the powder is required, a NIOSH-approved N95 or European EN 149 FFP2 respirator must be donned to filter out hazardous particulates.

Operational Workflow: Handling & Synthesis Preparation

Every protocol described here is designed as a self-validating system. If Step 1 is bypassed, Step 3 will yield compromised reagent molarity, halting the experiment before it begins.

  • Step 1: Thermal Equilibration. Retrieve the D-Arginine amide dihydrochloride from 0–8°C storage[1]. Do not open immediately. Place the sealed vial in a desiccator at room temperature for 30 minutes. Validation: This prevents atmospheric moisture from condensing on the cold powder, which would hydrolyze the salt and ruin stoichiometric accuracy.

  • Step 2: PPE Donning Sequence. Inspect nitrile gloves for micro-tears. Don the lab coat, followed by the N95 respirator (if applicable based on risk assessment), safety goggles, and finally the gloves.

  • Step 3: Draft-Free Weighing. Transfer the vial to the fume hood. Use an anti-static weighing boat and a micro-spatula. Weigh the required mass carefully to minimize dust generation.

  • Step 4: Solvent Addition. Once transferred to the reaction vessel (e.g., for STM-001 conjugation[2]), immediately seal the vessel before removing it from the fume hood. Purge the original reagent vial with inert gas (nitrogen or argon) before returning it to 0–8°C storage.

Spill Management & Waste Disposal Plan

In the event of a powder spill, execute the following protocol to prevent environmental contamination and secondary exposure[5].

  • Step 1: Isolation. Immediately halt operations. Ensure all personnel in the vicinity are wearing appropriate respiratory and ocular PPE.

  • Step 2: Containment & Absorption. Do not use a dry brush, as this will aerosolize the irritant. Lightly moisten chemical spill pads or inert absorbent rock wool with water to bind the powder. Carefully wipe the area from the perimeter inward.

  • Step 3: Neutralization. Wash the contaminated surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual trace acid from the dihydrochloride salt, followed by a distilled water rinse.

  • Step 4: Disposal. Place all contaminated pads, gloves, and weighing boats into a clearly labeled, sealable hazardous waste container. Do not flush down the sink[5]. Dispose of via a certified chemical waste management facility in compliance with local environmental regulations.

Handling Workflow Visualization

Workflow A Pre-Operation: Assess D-Arginine amide dihydrochloride (CAS 203308-91-2) B Risk Identification: Dust & Aerosolization Potential? A->B C High Risk (Bulk Transfer): Don N95/P100 Respirator B->C Yes D Low Risk (Solution Prep): Standard Fume Hood B->D No E Mandatory Core PPE: EN 166 Goggles + EN 374 Nitrile Gloves C->E D->E F Execution: Weighing & Synthesis (e.g., STM-001) E->F G Post-Operation: Decontamination & Waste Disposal F->G

Decision tree for PPE selection and handling of D-Arginine amide dihydrochloride.

References

  • PubChem. "D-Argininamide Dihydrochloride | C6H17Cl2N5O | CID 44593819." National Center for Biotechnology Information. URL:[Link]

  • Neville LF, et al. "Switch from IV to SC Administration of Vancomycin-D-Arginine (STM-001) Maintains Effectivity to Combat NDM-1 E. Coli Burden in a Murine Model of Complicated Urinary Tract Infection (cUTI)." Open Access Journal of Microbiology & Biotechnology, Medwin Publishers, 2023. URL:[Link]

  • Bio-Fount. "D-Arginine amide dihydrochloride (MSDS, 203308-91-2)." URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Arginine amide dihydrochloride
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D-Arginine amide dihydrochloride
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